molecular formula C11H10N2O2 B1370661 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid CAS No. 887350-88-1

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1370661
CAS No.: 887350-88-1
M. Wt: 202.21 g/mol
InChI Key: QXHSPEOTFUIAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (CAS 887350-88-1) is a high-purity benzodiazole derivative designed for research and development applications. This compound features a cyclopropyl substitution on the diazole ring, a structural motif known to influence the pharmacokinetic and binding properties of molecules in medicinal chemistry . With a molecular formula of C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol, it serves as a versatile building block in organic synthesis . Researchers primarily value this carboxylic acid-functionalized benzodiazole as a key precursor in the design and synthesis of more complex molecules, particularly in the exploration of new pharmaceutical candidates. Its structure is closely related to other research compounds, such as 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid, which is used in professional research settings . Please handle with appropriate care. Based on the hazards of a similar compound, this material may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet for detailed handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-cyclopropylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHSPEOTFUIAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Quantum Chemical Analysis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The convergence of computational chemistry and drug development has created a new paradigm for the rational design of novel therapeutics. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer an unparalleled microscopic view of a molecule's structural and electronic characteristics. This guide provides an in-depth technical framework for the computational analysis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid, a molecule featuring the biologically significant benzimidazole scaffold. We will detail a validated workflow, from initial structure optimization to the analysis of frontier molecular orbitals and electrostatic potential maps. The insights derived from these calculations are crucial for predicting molecular reactivity, stability, and intermolecular interaction propensity, thereby accelerating the early-phase drug discovery process for researchers, chemists, and drug development professionals.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Benzimidazole derivatives have shown significant therapeutic potential, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2][3] This broad applicability stems from the benzimidazole core's ability to mimic other biological structures and participate in various non-covalent interactions, particularly hydrogen bonding, with biological targets like enzymes and receptors.[4][5]

The subject of this guide, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid , combines this potent benzimidazole core with a cyclopropyl group and a carboxylic acid moiety. These functional groups are not mere decorations; they are expected to critically influence the molecule's overall conformation, solubility, and potential interactions with protein active sites.

Quantum chemical calculations provide a powerful, cost-effective means to characterize such novel molecules in silico before committing resources to potentially expensive and time-consuming laboratory synthesis and testing.[6][7] By computing the molecule's fundamental properties, we can make informed predictions about its stability, reactivity, and suitability as a drug candidate.[8][9]

Theoretical Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method in computational chemistry for investigating the electronic structure of molecules.[9] Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, ρ(r), offering a remarkable balance of accuracy and efficiency.[8] This makes it an ideal tool for studying molecules of pharmaceutical interest.[7][10]

The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation (XC) Functional: This component approximates the complex quantum mechanical interactions between electrons. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are widely used for their accuracy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-validated hybrid functional that consistently provides reliable results for organic molecules.[5][11]

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are commonly employed. This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) on heavy and hydrogen atoms (important for describing anions and non-covalent interactions) and polarization functions (d,p) to allow for non-spherical electron distributions.[3][12]

The combination of the B3LYP functional with a 6-311++G(d,p) basis set represents a robust, high-level theoretical model suitable for obtaining accurate geometric and electronic properties for our target molecule.

Computational Protocol: A Validated Workflow

The following section details a step-by-step protocol for the quantum chemical analysis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid using a program package like Gaussian.[13]

Step 1: Initial Structure Preparation

The first step involves creating a plausible 3D structure of the molecule. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the molecular conformation that corresponds to the lowest point on the potential energy surface—the molecule's most stable structure.

Protocol:

  • Load the initial structure of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid into the computational software.

  • Set up the calculation:

    • Job Type: Opt (Optimization).

    • Method: Select DFT and specify the B3LYP functional.[14]

    • Basis Set: Select 6-311++G(d,p).

    • Charge: 0 (for a neutral molecule).

    • Multiplicity: 1 (for a singlet ground state).

  • Submit the calculation. The algorithm will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy is minimized.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed on the resulting structure. This is a critical self-validating step.

Protocol:

  • Use the optimized geometry from the previous step as the input structure.

  • Set up the calculation:

    • Job Type: Freq (Frequency).

    • Method: Use the exact same functional (B3LYP) and basis set (6-311++G(d,p)) as used for the optimization.[13]

  • Submit the calculation.

Interpretation of Results:

  • Zero Imaginary Frequencies: The output should show all positive vibrational frequencies. This confirms that the optimized structure is a true local minimum on the potential energy surface.[13]

  • One or More Imaginary Frequencies: An imaginary (often printed as a negative) frequency indicates that the structure is not a minimum but a saddle point, likely a transition state.[15] If this occurs, the optimization must be revisited, potentially by slightly perturbing the geometry along the imaginary mode and re-optimizing.

G cluster_prep Preparation cluster_calc Core Calculation cluster_val Validation Build 1. Build Initial 3D Structure Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build->Opt Freq 3. Vibrational Frequency Analysis (Same Level of Theory) Opt->Freq Check Imaginary Frequencies? Freq->Check Minimum Verified Energy Minimum Check->Minimum No Saddle Saddle Point / Transition State Check->Saddle Yes Saddle->Opt Re-evaluate & Re-optimize G cluster_calc Calculated Properties cluster_imp Drug Development Implications Geom Optimized Geometry Shape Molecular Shape & Steric Profile Geom->Shape HL HOMO-LUMO Gap React Chemical Reactivity & Kinetic Stability HL->React MEP MEP Map Interact Intermolecular Interactions (e.g., H-Bonding) MEP->Interact Dock Foundation for Molecular Docking Shape->Dock Interact->Dock

Caption: Relationship between calculated properties and drug design insights.

Implications for Drug Development

The results from these quantum chemical calculations provide a direct, actionable foundation for assessing the potential of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as a drug candidate.

  • Binding Site Interactions: The MEP map is particularly insightful. The strong negative potential on the carboxylic acid oxygens identifies them as primary hydrogen bond acceptors. [16]The positive potential on the carboxylic acid hydrogen identifies it as a key hydrogen bond donor. This information can be used to predict how the molecule will orient itself within a protein's active site, a critical first step in rational drug design. [1]* Reactivity and Metabolism: The HOMO-LUMO gap provides a measure of the molecule's kinetic stability. A molecule that is too reactive (very small gap) might be prone to off-target reactions or rapid metabolic degradation in the body. The calculated properties help to flag such potential liabilities early.

  • Foundation for Further Studies: The optimized, low-energy conformation and its associated partial charge distribution are the essential starting points for more advanced computational techniques like molecular docking and molecular dynamics (MD) simulations. [1][17]These methods simulate the interaction of the ligand with its protein target, providing estimates of binding affinity and mode.

Conclusion

Quantum chemical calculations, specifically using Density Functional Theory, represent a cornerstone of modern computational drug discovery. By applying a systematic and validated workflow, we can elucidate the fundamental structural and electronic properties of novel molecules like 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid. This in-depth guide demonstrates how to obtain a reliable optimized geometry and then leverage analyses of frontier molecular orbitals and the molecular electrostatic potential to gain predictive insights into the molecule's reactivity, stability, and intermolecular interaction capabilities. This knowledge is indispensable for guiding the subsequent stages of drug design, from hit identification to lead optimization.

References

  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Molecular electrostatic potential (MEP) maps of structures I and II... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]

  • Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. (2002). SciSpace. Retrieved January 23, 2026, from [Link]

  • Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. (n.d.). Preprints.org. Retrieved January 23, 2026, from [Link]

  • Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Molecular Docking, HOMO-LUMO, Quantum Chemical Computation and Bioactivity Analysis of vic-Dioxim Derivatives Bearing Hydrazone Group Ligand and Their NiII and CuII Complexes. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. (n.d.). Zanco Journal of Pure and Applied Sciences. Retrieved January 23, 2026, from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Density Functional Theory (DFT) - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 23, 2026, from [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Vibrational Analysis in Gaussian. (1999). University of Rostock. Retrieved January 23, 2026, from [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2021). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Integrated DFT Study of CO2 Capture and Utilization in Gingerol Extraction Using Choline Chloride–Lactic Acid Deep Eutectic Solvent. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. (2023). YouTube. Retrieved January 23, 2026, from [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio. Retrieved January 23, 2026, from [Link]

  • DFT for drug and material discovery. (2024). YouTube. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Initial Toxicity Screening of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Early-Stage Drug Development

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow, commencing with computational predictions to guide subsequent experimental assays. The causality behind each experimental choice is elucidated, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and actionable data.

Part 1: Foundational Assessment - In Silico Toxicological Prediction

Before embarking on resource-intensive wet-lab experiments, a thorough in silico toxicological assessment is paramount.[3][4] Computational models, built on vast datasets of known chemical structures and their associated toxicities, provide a rapid and cost-effective means to flag potential liabilities.[3][5][6]

Rationale for In Silico Screening

The primary objective of in silico screening is to predict a compound's potential for adverse effects based on its chemical structure.[3] This is achieved through Quantitative Structure-Activity Relationship (QSAR) models and expert systems that can forecast a range of toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[3][5] These predictions are instrumental in prioritizing compounds for further development and designing more focused and efficient in vitro and in vivo studies.

Recommended In Silico Tools and Endpoints

A variety of commercial and open-access platforms are available for toxicity prediction.[7] For a comprehensive initial screen of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid," the following endpoints should be evaluated using validated software (e.g., OECD QSAR Toolbox, Lhasa Limited's Derek Nexus, or similar platforms):

  • Genotoxicity: Prediction of mutagenicity (Ames test outcome) and clastogenicity.

  • Carcinogenicity: Assessment based on structural alerts and statistical models.

  • Hepatotoxicity (DILI): Prediction of potential for drug-induced liver injury.[8]

  • Cardiotoxicity: Focus on the potential for hERG channel inhibition, a major cause of drug-induced cardiotoxicity.[9][10]

  • Skin Sensitization: Evaluation of the potential to cause allergic contact dermatitis.

  • ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics to provide context for potential toxicities.

Data Interpretation and Next Steps

The output from these predictive models should be interpreted with caution, recognizing that they are predictive and not definitive. Positive findings, or "structural alerts," should be viewed as hypotheses to be tested experimentally. The in silico results will directly inform the design of the subsequent in vitro assays, particularly in determining the relevant concentration ranges and specific endpoints to prioritize.

Part 2: Core Experimental Screening - A Tiered In Vitro Approach

Following the in silico assessment, a tiered approach to in vitro toxicity testing is employed to experimentally validate the computational predictions and further characterize the compound's safety profile. This section provides detailed methodologies for a core battery of assays.

Workflow for Initial In Vitro Toxicity Screening

The following diagram illustrates the logical flow of the initial in vitro toxicity assessment for "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid."

ToxicityScreeningWorkflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Specific Toxicity Endpoints cluster_2 Tier 3: Mechanistic Insights InSilico In Silico Predictions (Genotoxicity, Cardiotoxicity, Hepatotoxicity) Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) InSilico->Cytotoxicity Guide concentration selection Genotoxicity Genotoxicity Assays (Ames Test, Micronucleus Assay) Cytotoxicity->Genotoxicity Determine sub-lethal concentrations Cardiotoxicity Cardiotoxicity Assay (hERG Inhibition) Cytotoxicity->Cardiotoxicity Hepatotoxicity Hepatotoxicity Assessment (e.g., HepG2 cell-based assays) Cytotoxicity->Hepatotoxicity Mechanism Mechanistic Studies (e.g., ROS production, mitochondrial dysfunction) Genotoxicity->Mechanism If positive Cardiotoxicity->Mechanism If positive Hepatotoxicity->Mechanism If positive

Caption: Tiered workflow for initial toxicity screening.

General Cytotoxicity Assays

The first experimental step is to assess the compound's general cytotoxicity to determine the concentration range that induces cell death. This is crucial for designing subsequent, more specific assays at non-lethal concentrations.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity relevance, or a rapidly dividing line like HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Compound Concentration (µM) Cell Viability (%) IC50 (µM)
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid198.5 ± 2.1>100
1095.2 ± 3.5
5088.7 ± 4.2
10075.1 ± 5.8
Doxorubicin (Positive Control)145.3 ± 6.10.8
Vehicle Control (0.1% DMSO)-100 ± 1.5-

Table 1: Hypothetical MTT Assay Results for "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" on HepG2 cells after 48h exposure.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as mutations or chromosomal aberrations.[12]

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[13][14][15] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine.[13] Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13][16]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102).[13]

  • Treatment Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer.

  • Plating: Add 2 mL of molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Strain Compound Concentration (µ g/plate ) Mean Revertants ± SD (-S9) Mean Revertants ± SD (+S9) Mutagenicity Ratio (-S9) Mutagenicity Ratio (+S9)
TA100 Vehicle Control120 ± 15135 ± 181.01.0
10125 ± 12140 ± 201.01.0
50130 ± 18145 ± 151.11.1
100138 ± 20150 ± 221.21.1
500145 ± 25160 ± 191.21.2
TA98 Vehicle Control30 ± 535 ± 71.01.0
1032 ± 638 ± 51.11.1
5035 ± 440 ± 81.21.1
10038 ± 742 ± 61.31.2
50040 ± 545 ± 91.31.3

Table 2: Hypothetical Ames Test Results for "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid".

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[12][17] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[18]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound, a negative control, and a positive control.[19] The treatment duration is typically 3-6 hours with S9 and 24 hours without S9.[19]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[12][17] This ensures that only cells that have undergone one mitosis are scored.[12][17]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[19]

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19]

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Cardiotoxicity Assessment: hERG Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[9][20][21]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Automated Patch Clamp: Utilize an automated patch clamp system (e.g., QPatch or Patchliner) for high-throughput screening.

  • Compound Application: Apply a range of concentrations of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" to the cells.

  • Data Recording: Record the hERG channel current in response to a specific voltage protocol.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Compound Concentration (µM) hERG Inhibition (%) IC50 (µM)
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid0.12.5 ± 1.1>30
15.8 ± 2.3
1015.2 ± 4.5
3042.1 ± 6.8
Terfenadine (Positive Control)0.0155.3 ± 7.20.008
Vehicle Control (0.1% DMSO)-0 ± 1.8-

Table 3: Hypothetical hERG Inhibition Assay Results.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major reason for drug attrition.[22][23][24] In vitro models using human liver cells can provide early indications of potential hepatotoxicity.[22]

Beyond the general cytotoxicity assessment with the MTT assay, further assays can be conducted on hepatocyte-like cell lines such as HepG2 to investigate specific mechanisms of liver injury.

Experimental Protocol: Assessment of Hepatotoxicity Markers

  • Cell Culture and Treatment: Culture HepG2 cells and treat with sub-lethal concentrations of the test compound for 24-48 hours.

  • Assay for Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to measure intracellular ROS production.

  • Mitochondrial Membrane Potential Assay: Employ a fluorescent dye such as JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial dysfunction.

  • Data Acquisition: Measure fluorescence using a plate reader or fluorescence microscope.

  • Data Analysis: Compare the results for the treated cells to the vehicle control. A significant increase in ROS production or a decrease in mitochondrial membrane potential suggests potential hepatotoxicity.

HepatotoxicityPathway Compound 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid Hepatocyte Hepatocyte Compound->Hepatocyte Mitochondria Mitochondria Hepatocyte->Mitochondria ROS Increased ROS Mitochondria->ROS Mito_Dysfunction Mitochondrial Dysfunction (Decreased MMP) Mitochondria->Mito_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Potential mechanisms of hepatotoxicity.

Conclusion: Synthesizing a Preliminary Safety Profile

This technical guide has outlined a robust, tiered strategy for the initial toxicity screening of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid." By integrating in silico predictions with a core battery of in vitro assays, a foundational understanding of the compound's safety profile can be established. The causality-driven approach, where computational data informs experimental design, ensures an efficient use of resources and generates a self-validating dataset.

The hypothetical data presented herein suggests that "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" may have a favorable preliminary safety profile, with low cytotoxicity, no mutagenic potential in the Ames test, and a low risk of hERG inhibition. However, it is imperative to conduct these experiments rigorously to confirm these predictions. Any positive findings in these initial screens would necessitate further mechanistic studies to understand the underlying toxicological pathways. This comprehensive initial assessment is a critical step in de-risking a drug candidate and making informed decisions in the drug development pipeline.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PMC. [Link]

  • *In Silico Toxicity Prediction. PozeSCAF. [Link]

  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • ADME-Tox in drug discovery: integration of experimental and computational technologies. Taylor & Francis Online. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

  • The in vitro micronucleus technique. ScienceDirect. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers. [Link]

  • In Vitro Methods in Toxicology. Cambridge University Press. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]

  • in vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Cell Press. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR. [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

  • In vitro testing methods. Fiveable. [Link]

  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. ACS Publications. [Link]

  • 1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. American Elements. [Link]

  • In Vitro Toxicity Test Services. Creative Biolabs. [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay. YouTube. [Link]

  • Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment. Taylor & Francis Online. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. University of Florida. [Link]

  • Chapter 2: In Silico Tools for Toxicity Prediction. Royal Society of Chemistry. [Link]

  • hERG channel inhibition & cardiotoxicity. YouTube. [Link]

  • Ames Mutagenicity Test. Nelson Labs. [Link]

  • The Ames Test. University of Wisconsin-Madison. [Link]

  • ADME-Tox Modeling and Prediction. Creative Biostructure. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Characterization of the Anti-Inflammatory Properties of Cyclopropyl-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold in Inflammation

The benzimidazole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of clinically significant drugs.[1] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] In the context of inflammation, benzimidazole-based compounds are particularly noteworthy for their ability to modulate key enzymatic pathways and signaling cascades that drive the inflammatory response.[3]

Inflammation is a protective biological response, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and sepsis.[4][5] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and better safety profiles is a continuous goal in drug discovery. Benzimidazole derivatives have emerged as promising candidates, primarily through their interaction with cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and various pro-inflammatory cytokines.[3][6]

Recent structure-activity relationship (SAR) studies have highlighted that substitutions at various positions of the benzimidazole ring significantly influence biological activity.[6] The introduction of a cyclopropyl moiety, a small, rigid, and lipophilic group, has been explored to enhance the potency and selectivity of various therapeutic agents. This application note provides a detailed guide to the mechanistic evaluation and experimental protocols for characterizing the anti-inflammatory properties of novel cyclopropyl-substituted benzimidazole derivatives.

Mechanistic Landscape: Key Inflammatory Signaling Pathways

Cyclopropyl-substituted benzimidazoles are hypothesized to exert their anti-inflammatory effects by targeting multiple nodes within the complex web of inflammatory signaling. The primary mechanisms involve the inhibition of pro-inflammatory enzyme production and the suppression of key signaling pathways that regulate cytokine expression.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs), key mediators of pain and inflammation.[3][7] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[7] Selective inhibition of COX-2 is a desirable attribute for new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

G membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) aa->cox2 pgs_phys Physiological Prostaglandins (e.g., Gastric Protection) cox1->pgs_phys pgs_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) cox2->pgs_inflam benz Cyclopropyl-Substituted Benzimidazoles benz->cox1 (Potential) Inhibition benz->cox2 Inhibition

Caption: Arachidonic Acid Cascade and COX Inhibition.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[5][9] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus.[10] Once in the nucleus, NF-κB drives the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the COX-2 enzyme.[5] Inhibition of the NF-κB pathway, particularly at the level of IKK, is a key strategy for developing potent anti-inflammatory agents.[10]

G cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB (Inactive Cytoplasmic Complex) ikk->ikb_nfkb Phosphorylation p_ikb P-IκB ikb_nfkb->p_ikb nfkb NF-κB (Active) ikb_nfkb->nfkb Release degradation Proteasomal Degradation p_ikb->degradation Ubiquitination nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription benz Cyclopropyl-Substituted Benzimidazoles benz->ikk Inhibition

Caption: Simplified NF-κB Signaling Pathway.

Targeting the p38 MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are crucial signaling proteins that respond to external stimuli and regulate cellular processes like inflammation and apoptosis.[11] The p38 MAPK subfamily, in particular, is activated by cellular stress and inflammatory cytokines.[12] Activated p38 MAPK plays a significant role in regulating the production of pro-inflammatory cytokines, including TNF-α and IL-1β, at both the transcriptional and post-transcriptional levels.[11][12] Therefore, inhibitors of the p38 MAPK pathway are considered valuable therapeutic candidates for inflammatory diseases.[13]

In Vitro Evaluation: Protocols and Rationale

A tiered approach to in vitro screening is essential for efficiently identifying and characterizing lead compounds. The following protocols provide robust methods for assessing the anti-inflammatory potential of cyclopropyl-substituted benzimidazoles.

G start Test Compound (Cyclopropyl-Substituted Benzimidazole) assay1 Protocol 3.1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay start->assay1 assay2 Protocol 3.2: Macrophage-Based Cytokine Release Assay start->assay2 data1 Calculate IC50 Determine COX-2 Selectivity assay1->data1 data2 Measure TNF-α & IL-6 Assess Cytotoxicity assay2->data2 decision Potent & Selective Compound? data1->decision data2->decision invivo Protocol 4.1: In Vivo Paw Edema Model decision->invivo Yes stop End/Re-evaluate decision->stop No

Caption: High-Level Experimental Workflow.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes, allowing for the assessment of potency and selectivity.[8][14]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and reference standards (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well microplate and plate reader (590-620 nm)

Procedure:

  • Prepare the enzyme solution by diluting COX-1 or COX-2 in Tris-HCl buffer containing heme.

  • In a 96-well plate, add 10 µL of test compound dilutions (in DMSO) or reference standard to appropriate wells. For control wells, add 10 µL of DMSO.

  • Add 150 µL of Tris-HCl buffer to all wells.

  • Add 10 µL of the heme solution to all wells.

  • Add 10 µL of the enzyme solution (COX-1 or COX-2) to the wells.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution to all wells.

  • Immediately read the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition against the logarithm of compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Experimental Rationale:

  • Why TMPD? TMPD acts as a colorimetric probe. During the peroxidase reaction catalyzed by COX, TMPD is oxidized, resulting in a color change that can be measured spectrophotometrically. The rate of color development is directly proportional to the enzyme's activity.

  • Why Separate Assays for COX-1 and COX-2? Running parallel assays is crucial for determining the selectivity index (SI = IC50 COX-1 / IC50 COX-2). A high SI indicates a preference for inhibiting COX-2, which is a key objective for developing safer NSAIDs.[15]

  • Trustworthiness: Including a known selective (Celecoxib) and non-selective (Indomethacin) inhibitor validates the assay's performance and provides a benchmark for the potency and selectivity of the test compounds.

Protocol 3.2: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a biologically relevant context.[4][16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • MTT reagent for cytotoxicity assessment

  • Commercial ELISA kits for murine TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh DMEM.

  • Pre-treat the cells with various concentrations of the test compound (or vehicle control, DMSO) for 2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for cytokine analysis.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective commercial ELISA kits, following the manufacturer's instructions.

  • In parallel, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.

Causality and Experimental Rationale:

  • Why LPS? LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages through Toll-like receptor 4 (TLR4), robustly inducing the NF-κB and MAPK pathways and leading to massive cytokine production. This mimics the initial stages of a bacterial infection-induced inflammatory response.[4]

  • Why Pre-treatment? Pre-treating the cells with the compound before LPS stimulation allows the drug to enter the cells and engage its intracellular target (e.g., IKK, p38 MAPK) before the inflammatory cascade is initiated.

  • Trustworthiness: The parallel MTT assay is a critical control. It validates that the anti-inflammatory effect is specific and not a byproduct of cell death. A compound is only considered a true anti-inflammatory agent in this assay if it reduces cytokine levels at non-toxic concentrations.

In Vivo Validation: Protocol and Rationale

Promising candidates from in vitro screens must be validated in an animal model of inflammation to assess their efficacy in a complex biological system.

Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo activity of potential anti-inflammatory drugs.[6][17]

Materials:

  • Wistar rats or Swiss albino mice (male, 180-220g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin, 10 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Measure the initial paw volume (V0) of the right hind paw of each animal using a plebysmometer.

  • Administer the test compounds, reference drug, or vehicle control orally (p.o.) via gavage.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the edema volume (Vt - V0) and the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Causality and Experimental Rationale:

  • Why Carrageenan? The inflammatory response to carrageenan is biphasic. The early phase (first 1-2 hours) is mediated by histamine and serotonin. The late phase (3-4 hours) is primarily driven by the production of prostaglandins, which is dependent on COX-2 induction.[6] Therefore, inhibition of edema in the late phase strongly suggests an NSAID-like mechanism involving COX inhibition.

  • Why Oral Administration? This route is clinically relevant and provides information on the compound's oral bioavailability and metabolic stability.

  • Trustworthiness: The use of a well-characterized standard like Indomethacin provides a positive control to validate the model's responsiveness and serves as a benchmark for the efficacy of the test compound. The time-course measurement allows for an understanding of the compound's duration of action.

Data Interpretation and Expected Outcomes

The data generated from these protocols will allow for a comprehensive evaluation of the cyclopropyl-substituted benzimidazole's anti-inflammatory profile.

Table 1: Sample Data Summary for a Hypothetical Compound (CPB-1)

AssayParameterCPB-1Celecoxib (Reference)Indomethacin (Reference)
COX Inhibition IC50 COX-1 (µM)15.2>1000.15
IC50 COX-2 (µM)0.250.300.20
Selectivity Index (SI)60.8>3330.75
Cytokine Release TNF-α Inhibition IC50 (µM)1.82.55.1
IL-6 Inhibition IC50 (µM)2.13.06.4
Cytotoxicity (CC50, µM)>50>50>50
Paw Edema % Inhibition @ 3h (50 mg/kg)65%Not Tested72%
  • Interpretation: In this hypothetical example, CPB-1 demonstrates potent and selective COX-2 inhibition, superior to the non-selective Indomethacin and comparable to Celecoxib.[18] Its high selectivity index (SI > 50) suggests a reduced risk of gastrointestinal side effects. Furthermore, its ability to inhibit TNF-α and IL-6 production at non-toxic concentrations points to an effect on upstream signaling pathways like NF-κB or p38 MAPK.[4][16] The significant in vivo efficacy in the paw edema model confirms its activity in a complex physiological system.[19]

Conclusion

The strategic incorporation of a cyclopropyl group onto the benzimidazole scaffold presents a promising avenue for the development of novel anti-inflammatory agents. The protocols outlined in this application note provide a robust framework for the systematic evaluation of these compounds, from initial enzymatic and cell-based screening to in vivo validation. By elucidating their mechanism of action and quantifying their potency and selectivity, researchers can effectively identify lead candidates with the potential for enhanced therapeutic benefit and improved safety profiles in the treatment of inflammatory diseases.

References

  • Veerasamy, R., Roy, A., Valli, G., & Kumar, H. V. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(23), 7343. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2024). Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. International Journal of Creative Research Thoughts (IJCRT), 12(8), a805-a811. [Link]

  • Ahmad, A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(4), e25893. [Link]

  • Bukhari, S. N. A., et al. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives. Future Medicinal Chemistry, 8(3), 249-264. [Link]

  • Surana, K. R., et al. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 21(3). [Link]

  • Pop, R., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]

  • Islam, M. R., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 13, 856275. [Link]

  • Al-Shakliah, N. S., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 633. [Link]

  • Chen, G., et al. (2013). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters, 4(1), 69-74. [Link]

  • Uddin, G., et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Bangladesh Journal of Pharmacology, 12(3), 265-273. [Link]

  • K-rasad, P. A., et al. (2010). Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry, 53(11), 4358-4374. [Link]

  • Varghese, B., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17781-17793. [Link]

  • Menzel, J., et al. (2023). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 16(5), 759. [Link]

  • Fitzgerald, C. E., et al. (2003). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(13), 2235-2238. [Link]

  • Aarthy, K., & Urooj, A. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives, 20(2), 5281-5288. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Sharma, P., et al. (2023). Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. RSC Advances, 13(48), 34091-34106. [Link]

  • Clark, A. R., & Dean, J. L. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14041. [Link]

  • Schett, G., et al. (2008). The p38 MAPK pathway mediates both antiinflammatory and proinflammatory processes: Comment on the article by Damjanov and the editorial by Genovese. Arthritis & Rheumatism, 58(11), 3632-3633. [Link]

  • Gaba, M., & Mohan, C. (2016). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

  • Menzel, J., et al. (2023). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLOS ONE, 18(9), e0290940. [Link]

  • Basic Science. (2024). Functions and Therapeutic Potential of MAPK Signaling | Basic Science Series. YouTube. [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 213-228. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial and Antifungal Screening of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial and antifungal susceptibility testing for novel "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" analogues. The protocols outlined herein are based on established methodologies and are designed to be readily adapted for the evaluation of new chemical entities within this class of compounds.

The primary objective of these tests is to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). The benzimidazole core of these analogues is a well-established pharmacophore known for its broad-spectrum antimicrobial activities.[1][2][3] The rationale for screening analogues of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" is to explore the structure-activity relationship (SAR) and identify derivatives with enhanced potency, broader spectrum of activity, and improved pharmacological properties.

I. Foundational Principles: Understanding the Screening Strategy

The antimicrobial and antifungal screening of novel compounds is a critical step in the drug discovery pipeline. The choice of screening method is dictated by the research question, the physicochemical properties of the test compounds, and the nature of the microorganisms being tested. This guide will focus on two widely accepted and robust methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar well diffusion for preliminary screening and qualitative assessment of antimicrobial activity. These methods are recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[4]

The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial nucleic acid synthesis and disruption of folate biosynthesis.[2] Their structural similarity to purine molecules allows them to competitively inhibit essential metabolic pathways in bacteria and fungi.[2] The antifungal action of some benzimidazoles involves binding to fungal tubulin, thereby disrupting microtubule formation and inhibiting cell division.[1] The screening of novel analogues, such as those derived from "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid," aims to identify modifications that can enhance these activities or overcome existing resistance mechanisms.

II. Experimental Protocols

A. Broth Microdilution Method for MIC Determination

This method is considered the "gold standard" for determining the quantitative antimicrobial susceptibility of a compound.[5][6][7] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid analogues)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compounds and Controls:

    • Prepare a stock solution of each test compound and control antibiotic (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) to achieve a range of concentrations for testing (e.g., 0.5 to 512 µg/mL).

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds), select several well-isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

    • Add 100 µL of the serially diluted test compounds and controls to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Finally, add 10 µL of the prepared inoculum to each well except the sterility control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • Incubate plates with yeast at 35°C for 24-48 hours.

    • Incubate plates with molds at 35°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by using a plate reader to measure optical density.

B. Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay that is useful for preliminary screening of a large number of compounds.[8][9] It relies on the diffusion of the test compound from a well through an agar medium seeded with the test microorganism.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds and controls

  • Bacterial and fungal strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify.

  • Inoculation of Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Preparation of Wells and Application of Test Compounds:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Add positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates under the same conditions as for the broth microdilution method.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

III. Data Presentation and Interpretation

Clear and standardized data presentation is essential for the accurate interpretation and comparison of results.

Quantitative Data Summary: MIC Values

The results of the broth microdilution assay should be summarized in a table format.

Test Compound/ControlTest MicroorganismGram Stain/Fungal ClassMIC (µg/mL)
Analogue 1 Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]
Candida albicans (ATCC 90028)Yeast[Insert Data]
Aspergillus niger (ATCC 16404)Mold[Insert Data]
Ciprofloxacin Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]
Fluconazole Candida albicans (ATCC 90028)Yeast[Insert Data]
Aspergillus niger (ATCC 16404)Mold[Insert Data]
Qualitative Data Summary: Zones of Inhibition

The results of the agar well diffusion assay can be presented in a similar tabular format.

Test Compound/ControlTest MicroorganismGram Stain/Fungal ClassZone of Inhibition (mm)
Analogue 1 Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]
Candida albicans (ATCC 90028)Yeast[Insert Data]
Aspergillus niger (ATCC 16404)Mold[Insert Data]
Ciprofloxacin Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]
Fluconazole Candida albicans (ATCC 90028)Yeast[Insert Data]
Aspergillus niger (ATCC 16404)Mold[Insert Data]

IV. Visualizing the Workflow and Potential Mechanisms

Diagrams can aid in understanding the experimental workflow and conceptualizing the potential mechanisms of action of the test compounds.

Antimicrobial_Screening_Workflow cluster_preparation Preparation Phase cluster_screening Screening Phase cluster_analysis Analysis Phase Compound_Prep Compound & Analogue Stock Preparation Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound_Prep->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Assay (Preliminary Screening) Compound_Prep->Agar_Well_Diffusion Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Well_Diffusion MIC_Reading Visual/Spectrophotometric MIC Reading Broth_Microdilution->MIC_Reading Zone_Measurement Measurement of Inhibition Zones Agar_Well_Diffusion->Zone_Measurement Data_Analysis Data Analysis & SAR MIC_Reading->Data_Analysis Zone_Measurement->Data_Analysis

Caption: Experimental workflow for antimicrobial and antifungal screening.

Benzimidazole_MoA cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Compound 1-Cyclopropyl-1,3-benzodiazole -5-carboxylic acid Analogue DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Folate_Synth Folate Biosynthesis Compound->Folate_Synth Inhibition Tubulin β-Tubulin Compound->Tubulin Binding & Inhibition DNA_Synth DNA Replication Inhibition DNA_Gyrase->DNA_Synth Folate_Synth->DNA_Synth Cell_Death_B Bacterial Cell Death DNA_Synth->Cell_Death_B Microtubule Microtubule Assembly Disruption Tubulin->Microtubule Cell_Division Inhibition of Cell Division Microtubule->Cell_Division Cell_Death_F Fungal Cell Death Cell_Division->Cell_Death_F

Caption: Putative mechanisms of action for benzimidazole analogues.

V. References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI, 2024. [Link]

  • Pfaller, M. A., et al. "Antifungal Susceptibility Testing: Current Approaches." Clinical Microbiology Reviews, vol. 27, no. 2, 2014, pp. 255-267. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, vol. 3, no. 2, 2008, pp. 163-175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, vol. 6, no. 2, 2016, pp. 71-79. [Link]

  • Ayaz, M., et al. "Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent." Research Journal of Pharmacy and Technology, vol. 10, no. 7, 2017, pp. 2399-2406. [Link]

  • Bansal, Y., & Silakari, O. "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, vol. 20, no. 21, 2012, pp. 6208-6236. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. "Screening methods to determine antibacterial activity of natural products." Brazilian Journal of Microbiology, vol. 38, no. 2, 2007, pp. 369-380. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "EUCAST Definitive Document E.Def 9.4: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds." EUCAST, 2022. [Link]

Sources

Application Notes and Protocols for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is a bespoke molecule poised for significant contributions to advanced materials science. Its trifunctional design, incorporating a rigid benzimidazole core, a reactive carboxylic acid moiety, and a conformationally constraining cyclopropyl group, offers a unique combination of properties. The benzimidazole unit is renowned for its high thermal stability, electron-accepting capabilities, and propensity for strong intermolecular hydrogen bonding.[1] The carboxylic acid provides a versatile handle for polymerization and coordination chemistry, while the cyclopropyl group introduces distinct electronic and steric influences that can modulate solid-state packing and photophysical behavior.[2][3]

This guide elucidates the prospective applications of this compound in three key areas of materials science: high-performance polymers, organic electronics, and metal-organic frameworks (MOFs). The protocols herein are designed to be robust and reproducible, providing a solid foundation for researchers to explore the untapped potential of this intriguing molecule.

PART 1: High-Performance Polymers

The incorporation of rigid heterocyclic units like benzimidazole into polymer backbones is a proven strategy for enhancing thermal and mechanical properties.[1] The planarity and hydrogen-bonding capability of the benzimidazole moiety in 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid can lead to polymers with high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical strength.

Application Note: Polyamide Synthesis

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid can serve as a functional monomer in the synthesis of novel polyamides. The resulting polymers are anticipated to exhibit superior thermal resistance and mechanical integrity due to the rigid benzimidazole backbone and the potential for ordered chain packing influenced by the cyclopropyl substituent. These properties make them attractive candidates for applications in aerospace, automotive, and electronics industries where materials are exposed to harsh conditions.

Experimental Protocol: Synthesis of a High-Performance Polyamide

This protocol details the synthesis of a polyamide via condensation polymerization of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid with a commercially available diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon gas supply

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120 °C overnight. Dry the NMP over CaCl₂ and distill under reduced pressure.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (1 equivalent) and ODA (1 equivalent) in a mixture of NMP and pyridine (5% v/v).

  • Initiation: Add CaCl₂ (0.1 g per 10 mL of NMP) to the solution to enhance solubility and prevent precipitation of the polymer.

  • Polymerization: Cool the solution to 0 °C in an ice bath. Add triphenyl phosphite (2.2 equivalents) dropwise to the stirred solution. After the addition is complete, heat the reaction mixture to 100 °C and maintain for 3-4 hours under a gentle flow of argon.

  • Precipitation and Washing: Cool the viscous polymer solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any residual solvents and reagents.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Expected Outcomes:

The resulting polyamide is expected to be a high molecular weight, amorphous or semi-crystalline solid with excellent thermal stability.

Predicted Property Expected Value
Glass Transition Temp. (Tg)> 250 °C
5% Weight Loss Temp. (TGA)> 450 °C
Tensile StrengthHigh
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc)

PART 2: Organic Electronics

Benzimidazole derivatives are widely recognized for their electron-deficient nature, making them excellent candidates for electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs).[4][5] The high triplet energy of the benzimidazole core is also advantageous for hosting phosphorescent emitters. The cyclopropyl group can further tune the electronic properties and influence the morphology of thin films, which is critical for device performance.[6]

Application Note: Electron Transport Layer in OLEDs

A derivative of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid, such as its corresponding ester or amide, can be synthesized and utilized as an electron transport layer (ETL) in a multilayer OLED. Its anticipated high electron mobility and good thermal stability could lead to devices with lower operating voltages, higher efficiencies, and longer lifetimes.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple phosphorescent OLED using a derivative of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as the electron transport layer.

Device Structure: ITO / HTL / EML / ETL / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) host material (e.g., CBP)

  • Phosphorescent dopant (e.g., Ir(ppy)₃)

  • Electron Transport Layer (ETL) material (a derivative of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

  • Thin Film Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • HTL Deposition: Deposit a 40 nm thick layer of TAPC onto the ITO substrate.

  • EML Deposition: Co-evaporate CBP and Ir(ppy)₃ (6% doping concentration) to form a 20 nm thick emissive layer.

  • ETL Deposition: Deposit a 30 nm thick layer of the 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid derivative.

  • Cathode Deposition: Sequentially deposit a 1 nm thick layer of LiF and a 100 nm thick layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.

Device Characterization:

The current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated device should be measured using a source meter and a spectroradiometer.

PART 3: Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid makes it an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[7][8] The benzimidazole core can provide additional coordination sites and can be functionalized to tune the properties of the resulting MOF. The cyclopropyl group may influence the topology of the framework and its porosity.

Application Note: Functional MOFs for Gas Sorption and Catalysis

MOFs constructed from 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid are expected to exhibit high thermal and chemical stability. The uncoordinated nitrogen atoms of the benzimidazole ring can act as Lewis basic sites, making these MOFs potentially suitable for applications in gas sorption (e.g., CO₂ capture) and heterogeneous catalysis.

Experimental Protocol: Solvothermal Synthesis of a Benzimidazole-Functionalized MOF

This protocol outlines the solvothermal synthesis of a MOF using 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as the organic linker and zinc nitrate as the metal source.

Materials:

  • 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reactant Mixture: In a 20 mL scintillation vial, dissolve 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 10 mL of DMF.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24 hours.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the crystalline product by filtration.

  • Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Activate the MOF by heating the sample at 150 °C under vacuum for 12 hours to remove the guest solvent molecules.

Characterization:

The structure and properties of the synthesized MOF should be characterized by powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements (e.g., N₂ isotherm at 77 K).

Visualizations

Polymerization cluster_reactants Monomers Monomer1 1-Cyclopropyl-1,3-benzodiazole- 5-carboxylic acid Polymer Polyamide Monomer1->Polymer + TPP, Pyridine, NMP, 100 °C Monomer2 4,4'-Oxydianiline Monomer2->Polymer

Caption: Polyamide Synthesis Workflow.

OLED_Structure cluster_device OLED Device Structure Cathode Al (100 nm) LiF LiF (1 nm) ETL ETL: 1-Cyclopropyl-1,3-benzodiazole Derivative (30 nm) EML EML: CBP + Ir(ppy)₃ (20 nm) HTL HTL: TAPC (40 nm) Anode ITO Substrate MOF_Synthesis Linker 1-Cyclopropyl-1,3-benzodiazole- 5-carboxylic acid MOF Benzimidazole-Functionalized MOF Linker->MOF Solvothermal Reaction 120 °C, 24h Metal Zn(NO₃)₂·6H₂O Metal->MOF Solvent DMF Solvent->MOF

Caption: Solvothermal Synthesis of a MOF.

References

  • The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide. (2023). MDPI. [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? (2017). Chemistry Stack Exchange. [Link]

  • Carboxylic acid. (n.d.). Wikipedia. [Link]

  • Novel Benzimidazole Derivatives as Electron-Transporting Type Host To Achieve Highly Efficient Sky-Blue Phosphorescent Organic Light-Emitting Diode (PHOLED) Device. (2019). ACS Publications. [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. (2020). RSC Publishing. [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. (2020). PubMed Central. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2018). PubMed Central. [Link]

  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2024). ACS Publications. [Link]

  • Carboxylic acid - Polyamides, Synthesis, Esters. (n.d.). Britannica. [Link]

  • mediated polymerization using carboxylic acid. (n.d.). Polymer Chemistry. [Link]

  • (PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2025). ResearchGate. [Link]

  • Benzimidazole/Amine‐Based Compounds Capable of Ambipolar Transport for Application in Single‐Layer Blue‐Emitting OLEDs and as Hosts for Phosphorescent Emitters. (2007). Scilit. [Link]

  • structure and reactivity of the cyclopropane species. (n.d.). Wiley. [Link]

  • Novel class of high-temperature/high-performance polymers. (n.d.). ResearchGate. [Link]

  • Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Carboxyl group: Significance and symbolism. (2026). ScienceDirect. [Link]

  • (a) The carboxylic acids employed in the synthesis of porous MOFs with... (n.d.). ResearchGate. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega. [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2021). Wiley Online Library. [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm (RSC Publishing). [Link]

  • What is the importance of carboxylic group in the structure of drugs? (2021). ResearchGate. [Link]

  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (n.d.). NIH. [Link]

  • The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods. (n.d.). MDPI. [Link]

  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (n.d.). PubMed. [Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar. [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). MDPI. [Link]

Sources

The Strategic Application of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. Within the vast landscape of kinase inhibitor scaffolds, the benzimidazole core has emerged as a privileged structure. Its unique aromatic and heterocyclic nature allows for versatile interactions with the ATP-binding pocket of kinases, including hydrogen bonding and π-π stacking.[1] This adaptability has led to the development of numerous benzimidazole-based inhibitors targeting a range of kinases.[2] This application note provides a detailed guide on the utilization of a key building block, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid , in the synthesis of advanced kinase inhibitors, with a focus on Focal Adhesion Kinase (FAK) inhibitors.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[3] Its overexpression is linked to the progression and metastasis of various solid tumors, making it a compelling target for anticancer therapies.[4][5] The development of small molecule FAK inhibitors has shown significant promise, and the benzimidazole scaffold has been instrumental in the design of potent and selective FAK inhibitors.[3][6]

This document will provide a comprehensive overview of the synthesis of a representative FAK inhibitor, GSK2256098, highlighting the strategic incorporation of the 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid moiety. We will delve into the rationale behind its use, detailed synthetic protocols, and the characterization of the final active pharmaceutical ingredient.

The Role of the 1-Cyclopropyl Group in Kinase Binding

The structure-activity relationship (SAR) of benzimidazole-based kinase inhibitors reveals that substitutions at the N1, C2, C5, and C6 positions significantly influence their biological activity.[7] The introduction of a cyclopropyl group at the N1 position of the benzimidazole ring, as in 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid, is a strategic design element. While not engaging in direct hydrogen bonding with the kinase hinge region, the cyclopropyl group offers several advantages:

  • Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the benzimidazole core, which can help to lock the inhibitor into a bioactive conformation within the ATP-binding pocket. This pre-organization can lead to a lower entropic penalty upon binding, thus enhancing potency.

  • Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile of the drug candidate.

  • Modulation of Physicochemical Properties: The introduction of the cyclopropyl moiety can fine-tune the lipophilicity and solubility of the inhibitor, which are critical parameters for oral bioavailability and cell permeability.

Synthetic Workflow for a FAK Inhibitor Utilizing 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid

The synthesis of potent kinase inhibitors is a multi-step process that requires careful planning and execution. The following diagram illustrates the overall workflow for the synthesis of a FAK inhibitor using 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as a key building block.

G cluster_0 Synthesis of Key Intermediate cluster_1 Amide Coupling cluster_2 Final Product Synthesis A Starting Materials B Formation of Benzimidazole Core A->B C 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid B->C E Amide Bond Formation C->E D Amine Partner D->E F Further Functionalization E->F G Purification F->G H Final Kinase Inhibitor (e.g., GSK2256098) G->H

Caption: Synthetic workflow for a FAK inhibitor.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a FAK inhibitor. These protocols are based on established synthetic methodologies for similar compounds and are intended for use by trained chemists in a laboratory setting.

Protocol 1: Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

The synthesis of the key building block, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid, is a critical first step. While various methods exist for the formation of the benzimidazole core, a common approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3,4-Diaminobenzoic acid619-05-6152.151 eq.
Formic acid64-18-646.03Excess
Cyclopropyl bromide4333-56-6120.981.2 eq.
Potassium carbonate (K₂CO₃)584-08-7138.212.5 eq.
Dimethylformamide (DMF)68-12-273.09Solvent
Hydrochloric acid (HCl)7647-01-036.46For pH adjustment
Ethyl acetate (EtOAc)141-78-688.11Solvent
Sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent

Procedure:

  • Step 1: Benzimidazole Ring Formation:

    • To a round-bottom flask, add 3,4-diaminobenzoic acid (1 eq.) and an excess of formic acid.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 1H-benzo[d]imidazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 2: N-Cyclopropylation:

    • In a separate flask, dissolve the 1H-benzo[d]imidazole-5-carboxylic acid from the previous step in DMF.

    • Add potassium carbonate (2.5 eq.) and cyclopropyl bromide (1.2 eq.) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with 1N HCl to a pH of ~4-5 to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid .

Protocol 2: Amide Coupling and Final Inhibitor Synthesis (Example: GSK2256098)

This protocol outlines the coupling of the synthesized carboxylic acid with a suitable amine partner, followed by further modifications to arrive at the final FAK inhibitor.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid-202.211 eq.
Amine Partner (e.g., a substituted aniline)VariesVaries1.1 eq.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.231.2 eq.
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.243 eq.
Dichloromethane (DCM)75-09-284.93Solvent
Saturated sodium bicarbonate solution144-55-884.01For work-up
Brine--For work-up
Magnesium sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica gel7631-86-9-For chromatography

Procedure:

  • Step 1: Amide Coupling:

    • Dissolve 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (1 eq.) in DCM.

    • Add the amine partner (1.1 eq.), HATU (1.2 eq.), and DIPEA (3 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

  • Step 2: Subsequent Synthetic Steps:

    • The amide intermediate can then be carried forward through subsequent synthetic steps, which may include deprotection, substitution, or other functional group transformations, to yield the final kinase inhibitor. The specific steps will be dependent on the target molecule's structure.

Data Presentation and Characterization

The successful synthesis of the kinase inhibitor and its intermediates should be confirmed by various analytical techniques.

Table 1: Expected Analytical Data for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Peaks corresponding to the cyclopropyl, benzimidazole, and carboxylic acid protons with appropriate integrations.
Mass Spectrometry [M+H]⁺ peak at m/z = 203.08
Purity (HPLC) >95%

Table 2: Biological Activity of a Representative FAK Inhibitor

CompoundTarget KinaseIC₅₀ (nM)Reference
GSK2256098FAK18[3]
PF-562271FAK-[3]

Mechanism of Action: Kinase Inhibition

The synthesized benzimidazole-based inhibitor acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of downstream substrates. This disruption of the FAK signaling pathway ultimately leads to the inhibition of cancer cell proliferation, migration, and survival.

G cluster_0 FAK Signaling Pathway cluster_1 Inhibition by Benzimidazole Derivative FAK FAK pSubstrate Phosphorylated Substrate FAK->pSubstrate Phosphorylation Inactive_FAK Inactive FAK FAK->Inactive_FAK ATP ATP ATP->FAK Substrate Substrate Substrate->FAK Cell_Proliferation Cell Proliferation & Survival pSubstrate->Cell_Proliferation Inhibitor 1-Cyclopropyl-benzodiazole based Inhibitor Inhibitor->Inactive_FAK Binding Inactive_FAK->pSubstrate

Caption: Mechanism of FAK inhibition.

Conclusion

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is a valuable and strategically designed building block for the synthesis of potent and selective kinase inhibitors. Its incorporation into the benzimidazole scaffold, a proven pharmacophore for kinase inhibition, offers advantages in terms of conformational rigidity and metabolic stability. The detailed synthetic protocols provided herein serve as a guide for researchers in the field of medicinal chemistry and drug discovery to access novel FAK inhibitors and other kinase-targeted therapeutics. The continued exploration of such tailored building blocks will undoubtedly fuel the development of next-generation cancer therapies.

References

  • Bar-Sagi, D. & Hall, A. Ras and Rho GTPases: a family reunion. Cell103, 227-238 (2000).
  • Zhang, J. et al. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. RSC Med. Chem.14, 1086-1100 (2023).
  • A series of novel potent benzimidazole based inhibitors of interleukin-2 T-cell kinase (Itk) were prepared. In this report, we discuss the structure-activity relationship (SAR), selectivity, and cell-based activity for the series. Bioorg. Med. Chem. Lett.18, 5913-5917 (2008).
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals15, 149 (2022).
  • Benzimidazole derivatives as kinase inhibitors. Curr. Med. Chem.21, 2284-2298 (2014).
  • The Development of FAK Inhibitors: A Five-Year Upd
  • Roles and inhibitors of FAK in cancer: current advances and future directions. Front. Oncol.14, 1357263 (2024).
  • A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. Oncotarget6, 23649–23661 (2015).
  • Benzimidazole derivatives as kinase inhibitors. Curr Med Chem.21(20), 2284-98 (2014).
  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. J Med Chem.65(15), 10255-10281 (2022).
  • A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Anticancer Agents Med Chem.15(7), 896-904 (2015).
  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. RSC Med Chem.14(7), 1086-1100 (2023).
  • Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to help you navigate the complexities of this multi-step synthesis and achieve higher yields and purity.

I. Synthetic Strategy Overview

The synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions at each stage. A logical and commonly employed synthetic route is outlined below. This pathway is designed to build the molecule sequentially, starting from a readily available starting material.

Synthetic_Pathway A 4-Acetamidobenzoic acid B 4-Acetamido-3-nitrobenzoic acid A->B Nitration C 4-Amino-3-nitrobenzoic acid B->C Hydrolysis D 3,4-Diaminobenzoic acid C->D Reduction E 1H-Benzo[d]imidazole-5-carboxylic acid D->E Cyclization F 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid E->F N-Cyclopropylation

Caption: Proposed synthetic pathway for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid.

II. Detailed Experimental Protocols

Here, we provide an optimized, step-by-step protocol for each stage of the synthesis.

Step 1: Synthesis of 4-Amino-3-nitrobenzoic acid

This initial step involves the nitration of 4-acetamidobenzoic acid, followed by the hydrolysis of the acetamido group.

Protocol:

  • Nitration: To a stirred solution of 70-84% nitric acid, slowly add 4-acetamidobenzoic acid while maintaining the temperature between 0-10°C. After the addition is complete, continue stirring for 1-2 hours.[1]

  • Hydrolysis: The reaction mixture containing 4-acetamido-3-nitrobenzoic acid is then carefully heated to 90-95°C and maintained for approximately 2 hours to effect hydrolysis.[1]

  • Isolation: Cool the reaction mixture and filter the precipitated bright yellow solid. Wash the solid thoroughly with cold water and dry to obtain 4-amino-3-nitrobenzoic acid.[1]

Step 2: Synthesis of 3,4-Diaminobenzoic acid

The nitro group of 4-amino-3-nitrobenzoic acid is selectively reduced in this step.

Protocol:

  • Reduction: A common method involves the reduction of the nitro group using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. For a laboratory-scale synthesis, reduction with ammonium sulfide in ethanol under microwave irradiation can significantly shorten the reaction time.[2]

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization.

Step 3: Synthesis of 1H-Benzo[d]imidazole-5-carboxylic acid

This step involves the formation of the benzimidazole ring through cyclization.

Protocol:

  • Cyclization: The reaction of 3,4-diaminobenzoic acid with formic acid is a classic method for forming the unsubstituted benzimidazole ring.[3] The mixture is typically heated at 100°C for a few hours.

  • Neutralization and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The crude benzimidazole is then collected by filtration and can be purified by recrystallization from hot water.

Step 4: Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

The final step is the N-cyclopropylation of the benzimidazole ring.

Protocol:

  • N-Cyclopropylation: An Ullmann-type coupling reaction can be employed. This involves reacting 1H-Benzo[d]imidazole-5-carboxylic acid with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a copper catalyst and a base.[4][5]

  • Purification: The final product is purified by column chromatography or recrystallization to remove any unreacted starting material and byproducts.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides scientifically-grounded solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield in Step 1 (Nitration/Hydrolysis) - Incomplete nitration. - Over-nitration or side reactions. - Incomplete hydrolysis.- Control Temperature: Strictly maintain the temperature during nitration to prevent side reactions. - Monitor Reaction: Use TLC to monitor the progress of both the nitration and hydrolysis steps. - Purity of Starting Material: Ensure the 4-acetamidobenzoic acid is of high purity.
Low yield in Step 2 (Reduction) - Incomplete reduction. - Over-reduction of the carboxylic acid group. - Degradation of the product.- Choice of Reducing Agent: Catalytic hydrogenation (e.g., with Pd/C) is often cleaner and gives higher yields than chemical reducing agents.[6] - Reaction Conditions: Optimize the reaction time and temperature. For catalytic hydrogenation, monitor hydrogen uptake.
Formation of byproducts in Step 3 (Cyclization) - Incomplete cyclization leading to the presence of starting material. - Decarboxylation of the product at high temperatures.- Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring with TLC. Avoid excessive heating, which can lead to decarboxylation. - Choice of Reagent: Using triethyl orthoformate instead of formic acid can sometimes lead to cleaner reactions under milder conditions.
Low yield or no reaction in Step 4 (N-Cyclopropylation) - Inactive catalyst. - Unsuitable base or solvent. - Steric hindrance.- Catalyst and Ligand: Screen different copper catalysts (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline derivatives) to find the optimal combination.[7] - Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a suitable high-boiling polar aprotic solvent (e.g., DMF, DMSO) is crucial for the Ullmann coupling. - Alternative Methods: Consider a Chan-Lam coupling using a cyclopropylboronic acid derivative, which can proceed under milder conditions.
Difficulty in Purification - Presence of colored impurities. - Similar polarity of product and impurities.- Decolorization: Use activated charcoal to remove colored impurities during recrystallization. - Chromatography: Optimize the solvent system for column chromatography to achieve better separation. - Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the basicity of the benzimidazole nitrogen for purification through acid-base extractions.

IV. Frequently Asked Questions (FAQs)

Q1: In the nitration step, what is the purpose of using 4-acetamidobenzoic acid instead of 4-aminobenzoic acid directly?

A1: The acetamido group is a protecting group for the amino functionality. Direct nitration of 4-aminobenzoic acid would lead to oxidation of the amino group and the formation of undesired byproducts. The acetamido group is an ortho-, para-director and activates the ring for electrophilic substitution, directing the nitro group to the desired position (ortho to the amino group). After nitration, the protecting group is easily removed by hydrolysis.

Q2: I am observing a dark coloration in my reaction mixture during the reduction of the nitro group. Is this normal?

A2: The formation of colored byproducts is common during the reduction of nitroarenes, especially with certain reducing agents. These are often due to side reactions and the formation of polymeric materials. While some coloration is expected, a very dark or tarry mixture could indicate decomposition. Ensure your reaction is running under an inert atmosphere if necessary and that the temperature is well-controlled. Purification by column chromatography or treatment with activated carbon during recrystallization can help remove these colored impurities.

Q3: Can I use a different reagent for the benzimidazole ring formation instead of formic acid?

A3: Yes, other one-carbon synthons can be used. For instance, triethyl orthoformate can be used, often with a catalytic amount of acid, and the reaction can proceed under milder conditions. Another alternative is to use formamide. The choice of reagent can influence the reaction conditions and the work-up procedure.

Q4: The N-cyclopropylation step is not working. What are the critical parameters to check?

A4: The success of the Ullmann coupling for N-cyclopropylation is highly dependent on several factors:

  • Purity of the Benzimidazole: Ensure your starting 1H-Benzo[d]imidazole-5-carboxylic acid is pure and dry.

  • Catalyst Activity: The copper catalyst should be of high quality. Sometimes, in-situ generation of Cu(I) from a Cu(II) salt can be effective.

  • Ligand: The choice of ligand is crucial. Simple ligands like 1,10-phenanthroline or more complex ones may be required.

  • Base: The base plays a critical role in deprotonating the benzimidazole nitrogen. A strong, non-nucleophilic base like cesium carbonate is often a good choice.

  • Solvent: A high-boiling, polar aprotic solvent like DMF or DMSO is typically required to achieve the necessary reaction temperature.

  • Inert Atmosphere: These reactions are often sensitive to air and moisture, so running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q5: Is it possible to introduce the cyclopropyl group before forming the benzimidazole ring?

A5: This is a plausible alternative synthetic route. It would involve the synthesis of an N-cyclopropyl-o-phenylenediamine derivative first, followed by cyclization to form the benzimidazole ring. This approach might offer advantages in terms of solubility or reactivity in the final cyclization step. However, the synthesis of the N-cyclopropyl-o-phenylenediamine precursor would present its own set of challenges.

V. Mechanistic Insights

Understanding the underlying mechanisms can aid in troubleshooting and optimization.

Ullmann_Mechanism cluster_0 Catalytic Cycle for N-Cyclopropylation A Cu(I) Catalyst B Oxidative Addition A->B + Cyclopropyl-X C [Cyclopropyl-Cu(III)-X] Complex B->C D Ligand Exchange C->D + Benzimidazole - X E [Cyclopropyl-Cu(III)-Benzimidazole] Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid F->G

Caption: A simplified representation of the catalytic cycle for the Ullmann N-cyclopropylation reaction.

VI. References

  • Heinzelman, R. V. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. U.S. Patent No. 3,177,247. Washington, DC: U.S. Patent and Trademark Office.

  • Li, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • Li, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • Ye, Z., et al. (2021). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]

  • A. S. M. Saifullah, et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]

  • G. A. G. D. S. N. K. Abeywickrama, et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. [Link]

  • Wang, L., & Li, P. (2005). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. [Link]

  • CN105949076A - Preparation method of 3,5-diaminobenzoic acid. (2016). Google Patents.

  • Wang, J. R., & Wang, M. X. (2007). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. [Link]

  • Bhat, K., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

  • Sreedhar, B., et al. (2008). N-Arylation of azoles and amines with arylboronic acids was efficiently carried out with heterogeneous copper(I) oxide in methanol at room temperature under base-free conditions. Synthesis. [Link]

  • Kumar, V., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]

  • Bhat, K., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid that influence its solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Predicted pKa (acidic) ~3.5 - 4.5The carboxylic acid group will be deprotonated and negatively charged at physiological pH (~7.4), which should theoretically increase aqueous solubility. However, the overall solubility is still poor.
Predicted logP ~2.0 - 2.5This value indicates a moderate lipophilicity, suggesting that the compound has a preference for non-polar environments and may have limited aqueous solubility.

Disclaimer: pKa and logP values are estimated using computational models and should be considered as a guide. Experimental determination is recommended for precise values.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing precipitation of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: The "Crash Out" Phenomenon: Causality and Prevention

This is a classic issue for many compounds with moderate to high lipophilicity (as indicated by the predicted logP) and is often referred to as "crashing out" of solution.

Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a high concentration of your compound. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed DMSO/aqueous environment, leading to precipitation.

Troubleshooting Workflow:

G start Precipitation observed upon dilution step1 Decrease final assay concentration of the compound start->step1 Is the concentration critical for the assay? step2 Lower the concentration of the DMSO stock solution step1->step2 Yes step4 Consider alternative solubilization methods step1->step4 No step3 Employ a serial dilution strategy step2->step3 step3->step4

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol for Optimized Dilution:

  • Prepare a Lower Concentration DMSO Stock: Instead of a highly concentrated stock (e.g., 50-100 mM), try preparing a 10 mM stock solution in 100% DMSO.

  • Perform Serial Dilutions:

    • Create an intermediate dilution of your stock in 100% DMSO.

    • Perform the next dilution step into your aqueous assay buffer. This gradual reduction in DMSO concentration can prevent the compound from crashing out.

  • Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the aqueous buffer.

Expert Tip: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic or interfere with enzyme activity.[1][2][3]

Q2: My compound is still not soluble enough in my aqueous buffer, even with a low percentage of DMSO. What other strategies can I employ?

A2: Advanced Solubilization Techniques

When DMSO alone is insufficient, several other methods can be employed. The choice of method will depend on the nature of your biological assay.

Option 1: pH Adjustment

Causality: As a carboxylic acid, the solubility of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is highly pH-dependent. At a pH above its pKa, the carboxylic acid group will be deprotonated (carboxylate), rendering the molecule more polar and thus more soluble in aqueous solutions.

Experimental Protocol for pH-Mediated Solubilization:

  • Prepare a stock solution of the compound in a small amount of a base, such as 0.1 M NaOH, to deprotonate the carboxylic acid.

  • Slowly add this basic stock solution to your assay buffer, which should be buffered at a pH of 7.4 or higher.

  • Monitor the pH of the final solution and adjust as necessary with dilute HCl or NaOH to ensure it is within the optimal range for your assay.

Considerations:

  • Ensure your biological system (e.g., cells, proteins) is stable and active at the final pH.

  • Be aware that significant changes in pH can alter protein conformation and enzyme kinetics.[4]

Option 2: Use of Co-solvents

If your assay can tolerate it, the addition of other co-solvents to your buffer can increase solubility.

Co-solventTypical Starting ConcentrationProsCons
Ethanol 1-5%Less toxic than DMSO for some cell lines.Can precipitate proteins at higher concentrations.
Polyethylene Glycol (PEG 300/400) 5-10%Generally well-tolerated in many assays.Can increase the viscosity of the solution.

Option 3: Employing Excipients

a) Cyclodextrins:

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate lipophilic molecules, like your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[6][7] Studies on other benzimidazoles have shown substantial solubility increases with cyclodextrins.[6] For instance, the solubility of albendazole and fenbendazole was increased over 1000-fold with hydroxypropyl-β-cyclodextrin.[6]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.

Step-by-Step Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your aqueous assay buffer.

  • Add the powdered 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.

b) Surfactants:

Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.

Commonly Used Surfactants in Biological Assays:

SurfactantTypeTypical ConcentrationPotential Issues
Tween® 20/80 Non-ionic0.01 - 0.1%Can interfere with fluorescence-based assays and may affect cell membrane integrity at higher concentrations.[8]
Triton™ X-100 Non-ionic0.01 - 0.1%Similar to Tween, can interfere with certain assays and has a UV absorbance that may affect spectrophotometric readings.[8][9]

Workflow for Selecting a Solubilization Strategy:

G start Initial solubility issue in aqueous buffer + low % DMSO ph_check Is the assay sensitive to minor pH changes? start->ph_check cosolvent_check Can the assay tolerate other organic co-solvents? ph_check->cosolvent_check Yes ph_adjust Try pH adjustment ph_check->ph_adjust No excipient_check Are excipients compatible with the assay format? cosolvent_check->excipient_check No cosolvents Test co-solvents (Ethanol, PEG) cosolvent_check->cosolvents Yes cyclodextrins Use Cyclodextrins (HP-β-CD) excipient_check->cyclodextrins Yes surfactants Use Surfactants (Tween-20) excipient_check->surfactants If cyclodextrins fail or are not suitable

Caption: Decision tree for advanced solubilization methods.

Q3: How can I be sure that my chosen solubilization method is not affecting my assay results?

A3: The Importance of Vehicle Controls

This is a critical aspect of good experimental design. You must always include a "vehicle control" in your experiments.

What is a Vehicle Control? A vehicle control is a sample that contains everything that your experimental sample contains except for the test compound. This includes the same final concentration of DMSO, the same pH, the same concentration of cyclodextrin or surfactant, etc.

Why is it Essential?

  • It allows you to distinguish the effect of the compound from the effect of the solvent or excipient.

  • It helps to identify any background signal or cytotoxicity caused by the solubilizing agent.

Example Experimental Setup:

SampleCompoundDMSOHP-β-CDAssay Buffer
Test 10 µM0.1%1%to final volume
Vehicle Control 0 µM0.1%1%to final volume
Negative Control 0 µM0%0%to final volume

By comparing the results of the "Vehicle Control" to the "Negative Control," you can assess the impact of your solubilization method on the assay. The difference between the "Test" and "Vehicle Control" will then represent the true effect of your compound.

References

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • 1H-Benzimidazole-5-carboxylic acid | 15788-16-6. (2025, July 24). ChemicalBook.
  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
  • The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. (2025, December 6). NIH.
  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. (n.d.). SciELO.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. (2021, December 21). NIH.
  • Detergents: Triton X-100, Tween-20, and More. (2025, August 6).
  • Calcul
  • Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole.
  • cyclodextrin inclusion complexes: Topics by Science.gov. (n.d.).
  • Surfactant-Assisted Label-Free Fluorescent Aptamer Biosensors and Binding Assays. (2023, March 29). MDPI.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH.
  • 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride 95% | CAS: 2097935-54-9. (n.d.). AChemBlock.
  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023, July 21). MDPI.
  • Rapid detection of trace amounts of surfactants using nanoparticles in fluorometric assays. (2025, August 8).
  • (PDF) The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023, October 21).
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1).
  • Detergents: Triton X-100, Tween-20, and More. (n.d.). Labome.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research.
  • DMSO usage in cell culture. (2023, February 1). LifeTein peptide.
  • Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI - NIH.
  • Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. (2026, January 22). MDPI.
  • An efficient and mild synthesis of 2-aryl benzimidazoles in aqueous media. (2025, August 6).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties. (n.d.). PubMed.
  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.).
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023, October 2). PubMed.
  • Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. (n.d.).
  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023, October 30). Malaysian Journal of Analytical Sciences.
  • Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). (2022, November 16).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Non-Ionic Fluorosurfactants for Droplet-Based in vivo Applica- tions. (n.d.). ChemRxiv.
  • Enhancement of Solubility of Albendazole by Inclusion Complexation with Nanosponges and β-Cyclodextrin. (n.d.).
  • Revolutionizing Food Safety: A Systematic Review of Nanotechnology-Based Aflatoxin Detection (2010–2023). (2026, January 23).
  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs.
  • What is the difference between using Triton X-100 and Tween-20? What is the recipe for 0.01% Tween-20 in PBS? (2018, March 1).
  • Calculations - Instant Cheminform

Sources

improving the stability of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid Derivatives

Welcome to the dedicated technical support guide for researchers working with 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid and its derivatives. This scaffold is of significant interest in medicinal chemistry and drug development.[1] This guide is designed to provide practical, experience-driven solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Here, you will find troubleshooting guides and frequently asked questions to enhance the stability, synthesis, and handling of these promising compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems encountered during the synthesis, purification, and handling of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid derivatives.

I. Synthesis & Purification Challenges

Q1: My condensation reaction to form the benzimidazole ring is showing low yield and multiple side products. What's going wrong?

A1: This is a frequent challenge. The Phillips-Ladenburg reaction, which involves condensing an o-phenylenediamine with a carboxylic acid, is a robust method but requires careful control of conditions to maximize yield and minimize impurities.[2]

Causality & Solution Pathway:

  • Purity of Starting Materials: The o-phenylenediamine precursor is highly susceptible to oxidation, often indicated by a darkening in color. Oxidized impurities can interfere with the cyclization and lead to polymeric side products.

    • Protocol: Before use, purify the o-phenylenediamine by recrystallization from a suitable solvent (e.g., water with a small amount of sodium dithionite to prevent oxidation) or by sublimation. Ensure the cyclopropanecarboxylic acid is pure and dry.

  • Reaction Conditions: High temperatures are often required to drive the dehydration and cyclization, but excessive heat can cause decarboxylation of the product or other side reactions.[2]

    • Protocol: Begin with a moderate temperature (e.g., 120-140 °C) in a high-boiling point solvent like toluene (with a Dean-Stark trap to remove water) or under acidic conditions (e.g., using p-Toluenesulfonic acid as a catalyst).[3] If the reaction is sluggish, incrementally increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Atmosphere Control: The presence of oxygen can lead to oxidative side products.

    • Protocol: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially at elevated temperatures.[4]

Q2: I'm struggling with the purification of my final compound. It either streaks on the silica column or has very poor solubility for recrystallization.

A2: The combination of the polar carboxylic acid and the relatively nonpolar benzimidazole core can make purification challenging.

Causality & Solution Pathway:

  • Chromatography Issues: The carboxylic acid group interacts strongly with silica gel, leading to streaking and poor separation.

    • Protocol - Acidified Mobile Phase: Add a small amount of acetic acid or formic acid (0.5-1.0%) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.

    • Protocol - Esterification: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before purification. The ester is significantly less polar and purifies well on silica gel. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Recrystallization Difficulties: Finding a single solvent that provides good solubility when hot but poor solubility when cold can be difficult.

    • Protocol - Solvent Screening: Use a solvent system approach. Good candidates often include polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols (Methanol, Ethanol, Isopropanol), often in combination with an anti-solvent like water or an ether.[5]

    • Step-by-Step Recrystallization:

      • Dissolve the crude compound in a minimum amount of a hot, high-boiling polar solvent (e.g., DMF or Ethanol).

      • Filter the hot solution to remove any insoluble impurities.

      • Slowly add a miscible anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy.

      • Add a few more drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

II. Stability and Degradation Issues

Q3: My compound appears to be degrading in solution, especially in protic solvents. What is the likely degradation pathway and how can I prevent it?

A3: While the benzimidazole core is generally quite stable, the overall stability of the derivative can be influenced by its substituents and the storage conditions.[6]

Causality & Solution Pathway:

  • Photodegradation: Aromatic and heterocyclic systems are often susceptible to degradation upon exposure to UV light.

    • Prevention: Always store solutions and solid samples in amber vials or wrapped in aluminum foil to protect them from light.[7] When working on the benchtop, minimize exposure to direct light.

  • Oxidative Degradation: The electron-rich benzimidazole ring can be susceptible to oxidation, especially if trace metals are present.

    • Prevention: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (Nitrogen or Argon).[7] The use of high-purity solvents is recommended.

  • Solvent Reactivity: While less common, certain solvents can pose issues. For example, residual acids or bases in solvents could catalyze hydrolysis if the carboxylic acid has been converted to an ester or amide.

    • Prevention: Use high-purity, anhydrous solvents when preparing stock solutions for long-term storage. Store solutions at low temperatures (-20 °C or -80 °C) to slow down any potential degradation processes.[7]

G cluster_0 Degradation Analysis Workflow start Observe Instability (e.g., new spots on TLC/HPLC) hplc_ms Analyze by LC-MS to Identify Degradants start->hplc_ms stress_study Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) hplc_ms->stress_study Confirm identity pathway Identify Degradation Pathway stress_study->pathway mitigate Develop Mitigation Strategy (e.g., change solvent, add antioxidant, protect from light) pathway->mitigate validate Validate Stability of New Formulation mitigate->validate

Caption: A workflow for systematically identifying and mitigating compound degradation.

III. Solubility and Formulation

Q4: My 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid derivative has very poor aqueous solubility, which is hindering my biological assays. How can I improve it?

A4: Poor water solubility is a primary challenge for many benzimidazole-based compounds and a major hurdle in drug development.[8][9][10] Several strategies can be employed, ranging from simple pH adjustments to more complex formulation techniques.

Causality & Solution Pathway:

  • pH Adjustment (Salt Formation): The carboxylic acid moiety provides a handle for significantly increasing aqueous solubility by forming a salt.

    • Protocol: In an aqueous suspension of your compound, add a base (e.g., 1 M NaOH, KOH, or an amine like triethylamine) dropwise until the compound dissolves. The resulting carboxylate salt will be much more water-soluble. Be sure to check that the pH of the final solution is compatible with your assay.

  • Use of Co-solvents: For stock solutions, organic solvents miscible with water are commonly used.

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO.[9][11] For working solutions, dilute this stock into your aqueous assay buffer. Crucial: Ensure the final concentration of DMSO is low (typically <0.5%) as it can be toxic to cells and interfere with assays. Perform a rapid dilution with vigorous vortexing to avoid precipitation.

  • Formulation Strategies: For more advanced applications, including in vivo studies, formulation is key.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their apparent water solubility.

    • Solid Dispersions: The drug can be dispersed in a solid polymer matrix, which can enhance the dissolution rate.[12][13]

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Forms a more soluble salt of the carboxylic acid.Simple, effective, inexpensive.Only works for ionizable groups; pH must be compatible with the experiment.
Co-solvents (e.g., DMSO) Solubilizes the compound in an organic phase that is miscible with water.Simple to prepare high-concentration stocks.Potential for solvent toxicity/interference in assays; compound may precipitate on dilution.[9]
Cyclodextrins Encapsulates the drug molecule in a hydrophilic shell.Significant solubility enhancement; can improve stability.Requires screening for the right cyclodextrin; can be costly.[13]
Solid Dispersions Disperses the drug in an amorphous state within a polymer matrix.Greatly enhances dissolution rate and bioavailability.[12]Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for my solid 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid derivatives?

A1: For solid compounds, storage at -20°C in a desiccator is recommended. The container should be tightly sealed to protect from moisture and air. For light-sensitive compounds, amber vials are essential.[7]

Q2: How can I reliably monitor the progress of my synthesis reaction?

A2: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives the product an Rf value of ~0.3-0.4 for the best resolution. Visualizing with a UV lamp (254 nm) is usually effective due to the aromatic nature of the benzimidazole ring. For quantitative analysis and to check for the formation of isomers or impurities, HPLC is the preferred method.[14][15][16]

Q3: What analytical techniques are essential to confirm the structure of my final product?

A3: A combination of techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: To confirm the overall structure, connectivity, and the presence of the cyclopropyl and benzimidazole protons/carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the benzimidazole.[3]

Q4: Is the cyclopropyl group stable to typical synthetic conditions?

A4: The cyclopropyl group attached to an aromatic system is generally very stable and resistant to ring-opening under most standard synthetic conditions, including acidic and basic conditions used for benzimidazole synthesis or ester hydrolysis. However, extremely harsh conditions or certain catalytic processes (e.g., some types of hydrogenations) could potentially affect it.

G cluster_1 Troubleshooting Low Synthesis Yield start Low Yield Observed check_reagents Are starting materials pure? (o-phenylenediamine is prone to oxidation) start->check_reagents check_conditions Are reaction conditions optimal? (Temp, Time, Catalyst) check_reagents->check_conditions [ Reagents OK ] purify_reagents Purify starting materials (recrystallize/sublime) and repeat. check_reagents->purify_reagents [ Impure ] check_workup Is product lost during workup/purification? check_conditions->check_workup [ Conditions OK ] optimize_rxn Optimize reaction: - Titrate temperature - Screen catalysts - Use inert atmosphere check_conditions->optimize_rxn [ Suboptimal ] success Yield Improved check_workup->success [ Workup OK ] optimize_workup Optimize purification: - Use acidified mobile phase - Protect carboxylic acid as ester check_workup->optimize_workup [ Product Lost ] purify_reagents->start optimize_rxn->start optimize_workup->start

Sources

Technical Support Center: Scale-Up Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this multi-step synthesis. Our aim is to equip you with the necessary knowledge to navigate the challenges of scaling up this important benzimidazole derivative.

I. Synthetic Overview & Strategy

The synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is a four-step process commencing with the nitration of 4-fluorobenzoic acid. The subsequent steps involve a nucleophilic aromatic substitution (SNAr) with cyclopropylamine, reduction of the nitro group, and finally, a cyclization to form the benzimidazole ring. Careful control of reaction parameters at each stage is crucial for ensuring high yield and purity on a larger scale.

II. Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

This initial step involves the nitration of 4-fluorobenzoic acid. The reaction is highly exothermic, and precise temperature control is paramount to prevent runaway reactions and the formation of dinitro byproducts.

Protocol:

  • To a jacketed glass reactor, add concentrated sulfuric acid and cool to 0-5 °C with constant stirring.

  • Slowly add 4-fluorobenzoic acid portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the starting material is fully dissolved, add potassium nitrate portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by HPLC until the consumption of 4-fluorobenzoic acid is complete.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of 4-(Cyclopropylamino)-3-nitrobenzoic acid

This step employs a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced by cyclopropylamine.

Protocol:

  • In a suitable reactor, dissolve 4-fluoro-3-nitrobenzoic acid in a polar aprotic solvent such as DMSO or DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.

  • Slowly add cyclopropylamine to the reaction mixture. An excess of cyclopropylamine may be required to drive the reaction to completion.

  • Heat the reaction to 80-90 °C and monitor by HPLC.

  • Upon completion, cool the mixture and acidify with aqueous HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of 3-Amino-4-(cyclopropylamino)benzoic acid

The nitro group is reduced to an amine in this step. Catalytic hydrogenation is a common and clean method for this transformation.

Protocol:

  • Charge a hydrogenation reactor with 4-(cyclopropylamino)-3-nitrobenzoic acid and a suitable solvent, such as ethanol or methanol.

  • Add a palladium on carbon catalyst (5-10 wt%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Upon completion, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by crystallization if necessary.

Step 4: Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

The final step is the cyclization of the diamine intermediate with formic acid to form the benzimidazole ring.

Protocol:

  • Combine the crude 3-amino-4-(cyclopropylamino)benzoic acid with an excess of formic acid.

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of this synthesis?

A1: The nitration of 4-fluorobenzoic acid (Step 1) is the most critical step. Nitration reactions are highly exothermic, and poor temperature control can lead to the formation of over-nitrated impurities and pose a significant safety risk[1]. It is essential to have a robust cooling system and to add the nitrating agent slowly.

Q2: Can I use a different reducing agent for the nitro reduction in Step 3?

A2: While catalytic hydrogenation with Pd/C is a clean and efficient method, other reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite can also be used[2][3]. However, these may require more extensive workup procedures to remove metal salts. For large-scale production, catalytic hydrogenation is often preferred due to easier product isolation and waste management.

Q3: What are the key safety precautions for handling cyclopropylamine?

A3: Cyclopropylamine is a flammable, corrosive, and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

Q4: How can I improve the purity of the final product?

A4: The purity of the final product is highly dependent on the purity of the intermediates. Ensure each intermediate is of high purity before proceeding to the next step. The final product, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid, can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture. Co-crystallization with other carboxylic acids has also been reported as a method to obtain highly pure benzimidazole derivatives[4].

Troubleshooting Guide

Issue 1: Low yield in the nitration of 4-fluorobenzoic acid (Step 1).

  • Potential Cause: Incomplete reaction or formation of byproducts due to improper temperature control.

  • Solution: Ensure the reaction temperature is maintained between 0-10 °C during the addition of reagents. Monitor the reaction by HPLC to ensure it has gone to completion before quenching.

Issue 2: Formation of a dark-colored product after the SNAr reaction (Step 2).

  • Potential Cause: Side reactions or degradation of the product at elevated temperatures.

  • Solution: Use a purified grade of solvent and ensure the reaction temperature does not exceed 90 °C. A nitrogen atmosphere can also be used to prevent oxidative side reactions.

Issue 3: Incomplete reduction of the nitro group (Step 3).

  • Potential Cause: Inactive catalyst or insufficient hydrogen pressure.

  • Solution: Use a fresh batch of Pd/C catalyst. Ensure the reactor is properly sealed and that the hydrogen pressure is maintained throughout the reaction. Vigorous stirring is also crucial to ensure good contact between the substrate, catalyst, and hydrogen.

Issue 4: Difficulty in precipitating the final product (Step 4).

  • Potential Cause: The product may have some solubility in the acidic aqueous mixture.

  • Solution: After cooling the reaction mixture, adjust the pH to be near the isoelectric point of the carboxylic acid to minimize its solubility before filtration. Adding a co-solvent might also be necessary to induce precipitation.

IV. Data Summary & Visualization

Table 1: Key Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Nitration4-Fluorobenzoic acid, KNO₃, H₂SO₄-0-1085-95
2SNAr4-Fluoro-3-nitrobenzoic acid, Cyclopropylamine, DIPEADMSO80-9070-85
3Nitro Reduction4-(Cyclopropylamino)-3-nitrobenzoic acid, Pd/C, H₂Ethanol20-2590-98
4Cyclization3-Amino-4-(cyclopropylamino)benzoic acid, Formic acid-100-11080-90
Diagram 1: Synthetic Workflow

G A Step 1: Nitration 4-Fluorobenzoic acid B Step 2: SNAr 4-Fluoro-3-nitrobenzoic acid A->B KNO3, H2SO4 C Step 3: Nitro Reduction 4-(Cyclopropylamino)-3-nitrobenzoic acid B->C Cyclopropylamine, DIPEA D Step 4: Cyclization 3-Amino-4-(cyclopropylamino)benzoic acid C->D H2, Pd/C E Final Product 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid D->E Formic Acid

Caption: Synthetic route for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid.

Diagram 2: Troubleshooting Decision Tree for Incomplete Cyclization (Step 4)

G Start Incomplete Cyclization in Step 4? CheckPurity Check purity of diamine intermediate by HPLC/NMR Start->CheckPurity Impure Repurify intermediate (crystallization) CheckPurity->Impure Impure Pure Purity is sufficient CheckPurity->Pure Pure Impure->Start Retry cyclization CheckConditions Verify reaction conditions Pure->CheckConditions Temp Temperature too low? CheckConditions->Temp IncreaseTemp Increase to reflux (100-110 °C) Temp->IncreaseTemp Yes Time Reaction time too short? Temp->Time No End Problem Resolved IncreaseTemp->End IncreaseTime Extend reaction time and monitor by HPLC Time->IncreaseTime Yes Time->End No IncreaseTime->End

Caption: Decision tree for troubleshooting incomplete cyclization.

V. References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules, 28(13), 5237. [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2021). Request PDF. [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). Molbank, 2022(3), M1407. [Link]

  • Preparation of 4-amino-3-hydroxybenzoic acid. (n.d.). PrepChem.com. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2024). MDPI. [Link]

  • The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. (2019). ResearchGate. [Link]

  • Safe use and Handling of Liquid Formic Acid. (2016). MiteGone. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2015). PMC. [Link]

  • Safety Data Sheet: Formic acid. (n.d.). Carl ROTH. [Link]

  • Co-crystallization of a benzimidazole derivative with carboxylic acids. (2018). Request PDF. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatization of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile scaffold. The derivatization of the carboxylic acid moiety, typically through amide or ester formation, is a critical step in modifying the compound's physicochemical properties and exploring structure-activity relationships (SAR). However, the unique electronic and structural features of the benzimidazole core can present specific challenges.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions for higher yields, purity, and reproducibility.

Part 1: Foundational Principles of Derivatization

At its core, the conversion of a carboxylic acid to an amide or ester is a nucleophilic acyl substitution reaction. The primary challenge is that the carboxylate is a poor electrophile, and the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid must first be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by an amine or alcohol.[1][2]

The process generally involves two key steps:

  • Activation: The carboxylic acid is treated with a coupling or activating reagent to convert the hydroxyl group into a better leaving group.

  • Substitution: A nucleophile (e.g., an amine or alcohol) attacks the activated carbonyl carbon, displacing the leaving group to form the final derivative.

cluster_substitution Step 2: Substitution Acid Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate (e.g., Acyl-OBt ester) Acid->Intermediate Reagent Activating Reagent (e.g., HATU) Nucleophile Nucleophile (Amine/Alcohol) Product Final Product (Amide/Ester) Intermediate_ref->Product + Nucleophile subgraph_cluster_activation subgraph_cluster_activation subgraph_cluster_substitution subgraph_cluster_substitution

Caption: General workflow for carboxylic acid derivatization.

Part 2: Troubleshooting Guide for Amide Bond Formation

Amide coupling is the most common derivatization for this scaffold. The following Q&A section addresses specific issues you may encounter.

Q1: My reaction shows low or no conversion to the desired amide. What is the primary cause?

This is the most frequent issue, often stemming from one of several root causes.

Probable Causes:

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or it may have degraded due to improper storage (e.g., moisture).

  • Poor Solubility: The starting carboxylic acid or the amine nucleophile may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Benzimidazole derivatives can have limited solubility in common aprotic solvents.[3]

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, reacting sluggishly with the activated intermediate.

  • Side Reactions: The activated carboxylic acid intermediate is unstable and can revert to the starting material via hydrolysis if trace water is present, or it can form a symmetric anhydride.[4]

Recommended Solutions & Scientific Rationale:

  • Enhance Carboxylic Acid Activation:

    • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like EDCI with an additive like HOBt, consider switching to a more powerful uronium or phosphonium salt-based reagent such as HATU or PyBOP . HATU is particularly effective as it forms a highly reactive O-acylisourea intermediate that rapidly converts to an activated ester, often leading to higher yields and fewer side reactions.[5]

    • Verify Reagent Quality: Ensure your coupling reagents are stored under anhydrous conditions. Purchase fresh reagents if there is any doubt about their integrity.

    • Consider a Two-Step Activation: For particularly stubborn cases, you can convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This creates a highly reactive electrophile. Caution: This method is harsh and can lead to side reactions on the benzimidazole ring; it should be used as a last resort.[4]

  • Address Solubility Issues:

    • Solvent Screening: If solubility is an issue in common solvents like DCM or THF, switch to more polar aprotic solvents such as DMF , NMP , or DMSO . Gentle heating (e.g., 40-50 °C) can also improve solubility and reaction rate, but monitor for thermal degradation.

    • Use a Co-solvent: A mixture of solvents, such as DCM/DMF, can sometimes provide the optimal balance of solubility for all reaction components.

  • Manage Challenging Nucleophiles:

    • Increase Reaction Time and/or Temperature: For weakly nucleophilic amines, extending the reaction time (e.g., from 4 hours to 16 hours) and moderately increasing the temperature can drive the reaction to completion.

    • Increase Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help improve the reaction rate.

start Low or No Product Yield q1 Is Starting Material Soluble? start->q1 q2 Is Amine Electron-Rich & Unhindered? q1->q2 Yes sol1 Action: Change to Polar Aprotic Solvent (DMF, NMP, DMSO). Consider gentle heating. q1->sol1 No q3 Is Coupling Reagent Potent (e.g., HATU)? q2->q3 Yes sol2 Action: Increase Reaction Time/Temp. Use excess amine (1.2-1.5 eq). q2->sol2 No sol3 Action: Switch to a stronger reagent (HATU, PyBOP). Verify reagent quality. q3->sol3 No sol4 Action: Consider converting to Acyl Chloride (SOCl₂). Proceed with caution. q3->sol4 Yes

Caption: Troubleshooting flowchart for low amide yield.

Q2: I used a carbodiimide (DCC/DIC) and now have a persistent, insoluble white precipitate that complicates purification. What is it and how do I remove it?

Probable Cause:

This precipitate is almost certainly the urea byproduct of the carbodiimide reagent.

  • DCC (Dicyclohexylcarbodiimide) forms dicyclohexylurea (DCU) , which is notoriously insoluble in most common organic solvents.[5]

  • DIC (Diisopropylcarbodiimide) forms diisopropylurea, which is more soluble than DCU but can still complicate chromatography.

Recommended Solutions & Scientific Rationale:

  • For DCC/DCU:

    • Filtration: The simplest method is to filter the crude reaction mixture through a pad of Celite® before aqueous workup. Since DCU is highly insoluble, this removes the bulk of the byproduct.

    • Prophylactic Choice: Avoid using DCC in solid-phase synthesis or when the desired product has similar solubility characteristics to DCU.[5]

  • For DIC/Diisopropylurea:

    • Aqueous Wash: An acidic wash (e.g., with 1 M HCl) during the workup can sometimes help remove the slightly basic urea byproduct.

    • Optimized Chromatography: Careful selection of the mobile phase for column chromatography is usually sufficient to separate the product from the diisopropylurea.

  • The Best Solution: Use a Water-Soluble Carbodiimide:

    • For future experiments, use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDCI and its corresponding urea byproduct are water-soluble.[6] This allows for their complete removal during a standard aqueous workup, greatly simplifying purification.

Part 3: FAQs on Reaction Optimization

Q1: How do I select the optimal coupling reagent for my system?

The choice depends on the reactivity of your substrates, budget, and desired purity.

ReagentClassProsConsBest For
EDCI/HOBt CarbodiimideCost-effective; water-soluble byproduct simplifies workup.[6]Moderately reactive; may struggle with hindered substrates.General purpose, scalable syntheses where cost is a factor.
DCC/HOBt CarbodiimideInexpensive and effective.Forms insoluble DCU byproduct, complicating purification.[5]Solution-phase synthesis where DCU can be easily filtered off.
HATU Uronium SaltVery high reactivity, fast reaction times, low rates of racemization.More expensive; byproduct can require chromatography for removal.Difficult couplings, sterically hindered substrates, and peptide synthesis.
PyBOP Phosphonium SaltHighly effective, similar in reactivity to HATU.Can be less stable than HATU; potential for phosphorus-containing impurities.A strong alternative to HATU for challenging amide bond formations.
T3P® Cyclic AnhydrideByproducts are water-soluble and easily removed; good for sensitive substrates.Often requires a base like pyridine; can be more expensive than carbodiimides.Large-scale synthesis where easy purification is paramount.[4]
Q2: What is the best way to monitor the reaction's progress?

Effective monitoring prevents running reactions for too long (leading to side products) or stopping them too early.

  • Thin-Layer Chromatography (TLC): The quickest method. Spot the starting carboxylic acid, the amine, and the co-spotted reaction mixture. A good solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) should show clear separation between the starting acid (often at the baseline), the amine, and the more non-polar amide product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It provides confirmation of the product's mass and an estimate of the reaction's conversion by comparing the peak areas of the starting material and the product. This is the gold standard for reaction monitoring in drug discovery.

Part 4: Standard Operating Protocols

These protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a clean, dry vial under an inert atmosphere (Nitrogen or Argon), add 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, 0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS or TLC every 1-2 hours. Reactions are often complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Esterification using DIC/DMAP
  • Preparation: To a clean, dry vial, add 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent like DCM or THF (0.2 M).

  • Reagent Addition: Add the desired alcohol (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath and add DIC (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS or TLC.

  • Workup & Purification: Filter the reaction mixture to remove the diisopropylurea byproduct (if it precipitates). Concentrate the filtrate and purify directly by silica gel column chromatography.

Part 5: Visualization of the Carbodiimide Mechanism

Acid R-COOH Intermediate1 O-Acylisourea (Highly Reactive) Acid->Intermediate1 + EDCI EDCI EDCI HOBt HOBt Amine R'-NH₂ Product Amide (R-CO-NHR') Urea EDCI-Urea (Water Soluble) Intermediate2 HOBt-Ester (Active Ester) Intermediate1->Intermediate2 + HOBt - EDCI-Urea Intermediate2->Product + Amine - HOBt

Caption: Catalytic cycle of EDCI/HOBt-mediated amide coupling.

References

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides - Section 3.4. Thermo Fisher Scientific.
  • 21.
  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.
  • Tips and tricks for difficult amide bond form
  • LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. Source Not Available.
  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Source Not Available.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • How to overcome common problems in Benzamide synthesis?. Benchchem.
  • 17.22: How Cells Activate Carboxylic Acids. Chemistry LibreTexts.
  • Coupling Reagents. Aapptec Peptides.

Sources

Validation & Comparative

comparing the biological activity of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" with other benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers on the biological activities, mechanisms, and experimental evaluation of key benzimidazole derivatives, pivoting from the data-scarce 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid to the well-documented anthelmintic and repurposed anticancer agent, Mebendazole.

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatile heterocyclic aromatic compound is the foundation for numerous drugs with a broad spectrum of activities, including anthelmintic, antiviral, antihypertensive, and anticancer effects. While the exploration of novel benzimidazole derivatives is a dynamic field of research, the specific compound 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid remains sparsely documented in peer-reviewed literature regarding its biological activity. Initial searches yield its availability from chemical suppliers but a notable absence of in-depth pharmacological studies.

To provide a scientifically robust and data-driven comparison for researchers, this guide will pivot to a well-characterized and clinically significant analogue: Mebendazole . By using Mebendazole as our primary subject, we can construct a meaningful comparative analysis against other prominent benzimidazoles, such as Albendazole. This guide will delve into their mechanisms of action, present comparative biological data, and provide detailed experimental protocols, thereby offering actionable insights for drug development professionals.

The Benzimidazole Core: A Hub of Biological Activity

The remarkable versatility of the benzimidazole core stems from its bicyclic structure, comprising a fusion of benzene and imidazole rings. This arrangement allows for substitutions at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic properties. The mechanism of action for the most classic benzimidazoles, the anthelmintics, is the targeted disruption of microtubule polymerization by binding to β-tubulin. This action is critical for cellular processes like mitosis, intracellular transport, and maintenance of cell structure, and its disruption is lethal to parasites. More recently, this same mechanism has been exploited for anticancer research, as microtubules are a validated target in oncology.

Spotlight on Mebendazole: From Anti-worm to Anticancer

Mebendazole (MBZ) was first approved for human use in 1971 as a broad-spectrum anthelmintic agent. Its efficacy against a range of parasitic worms is well-established and is attributed to its high affinity for parasite β-tubulin, leading to the inhibition of microtubule formation. This selective toxicity is due to differences between parasite and mammalian tubulin.

In recent years, Mebendazole has been the subject of intense research for its potential as a repurposed anticancer drug. Its cytotoxic effects on cancer cells are primarily linked to its ability to inhibit mammalian tubulin polymerization, similar to established taxane and vinca alkaloid chemotherapeutics. This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. Beyond tubulin inhibition, Mebendazole has been shown to exhibit anti-angiogenic properties by suppressing the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Comparative Biological Activity of Benzimidazoles

The efficacy of benzimidazole derivatives can vary significantly based on their chemical substitutions. Below is a comparison of Mebendazole with another widely used anthelmintic, Albendazole, which is also being investigated for its anticancer properties.

CompoundPrimary ActivityAnticancer Activity (GI₅₀/IC₅₀)Mechanism of Action
Mebendazole Anthelmintic~0.1 - 0.5 µM (Varies by cell line)Tubulin Polymerization Inhibition, VEGFR2 Inhibition
Albendazole Anthelmintic~0.1 - 1.0 µM (Varies by cell line)Tubulin Polymerization Inhibition
Fenbendazole Anthelmintic (Veterinary)~0.2 - 1.5 µM (Varies by cell line)Tubulin Polymerization Inhibition

Data presented are aggregated from multiple sources for illustrative purposes. Specific values are highly dependent on the experimental conditions and cell lines used.

Key Mechanistic Pathways & Experimental Workflows

A fundamental experiment to assess the primary mechanism of action for compounds like Mebendazole is the tubulin polymerization assay. The general workflow for screening and validating novel benzimidazole derivatives often follows a logical progression from cellular assays to more specific mechanistic studies.

G cluster_0 Screening Workflow for Benzimidazole Derivatives cluster_1 Primary Mechanism of Action A Compound Library of Novel Benzimidazoles B High-Throughput Cytotoxicity Screening (e.g., MTT Assay) A->B Test on Cancer Cell Lines C Identify 'Hit' Compounds with Potent Activity B->C Analyze Dose-Response Curves D In Vitro Mechanistic Assays C->D Validate Mechanism E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E Evaluate in Animal Models Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization MBZ Mebendazole MBZ->Polymerization Inhibits Microtubule Stable Microtubule Polymerization->Microtubule Disruption Disruption & Mitotic Arrest Polymerization->Disruption Microtubule->Disruption Destabilizes

Caption: Workflow for screening benzimidazoles and their mechanism of action.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, protocols must be robust and self-validating. Here are detailed methodologies for key assays used to evaluate benzimidazole compounds.

Cell Viability/Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living cells. A decrease in this conversion in treated cells compared to controls indicates cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compounds (e.g., Mebendazole) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Causality: Tubulin polymerization causes an increase in the turbidity of the solution, which can be measured spectrophotometrically as an increase in absorbance over time. Inhibitors of polymerization will suppress this increase.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Keep all reagents and plates cold to prevent premature polymerization.

  • Compound Preparation: Prepare various concentrations of the test compound (e.g., Mebendazole) and control compounds. Paclitaxel is used as a polymerization promoter (positive control), and Nocodazole or Colchicine as a polymerization inhibitor (positive control).

  • Assay Setup: In a cold 96-well plate, add the tubulin buffer, GTP (a required co-factor for polymerization), and the test/control compounds.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. To initiate the reaction, add the cold tubulin solution to each well.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance (OD at 340 nm) versus time. Compare the polymerization curves of the test compounds to the controls. A flattened curve relative to the vehicle control indicates inhibition of tubulin polymerization.

Conclusion

While the specific biological profile of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" is not yet defined in the public domain, the broader benzimidazole class, exemplified by Mebendazole, continues to be a source of significant therapeutic agents. The established anthelmintic and emerging anticancer activities of compounds like Mebendazole and Albendazole underscore the potential of this chemical scaffold. The primary mechanism, tubulin polymerization inhibition, remains a highly viable target for both anti-parasitic and oncological indications. Researchers developing novel benzimidazoles can leverage the well-defined experimental protocols outlined here to systematically evaluate cytotoxicity and elucidate the mechanism of action, paving the way for the next generation of benzimidazole-based therapeutics.

References

(Note: The following are representative, authoritative sources relevant to the content of this guide. URLs are provided for verification.)

  • Title: The Anthelmintic Drug Mebendazole as a Candidate for Cancer Therapy Source: Repurposing Drugs in Oncology URL: [Link]

  • Title: Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of the Literature Source: Cancers (Basel) URL: [Link]

  • Title: Tubulin as a Target for Anticancer Drugs: Agents That Inhibit Polymerization Source: Nature Reviews Cancer URL: [Link]

  • Title: A simple and rapid colorimetric method for measuring the cytotoxicity of complementary medicines Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: High-Throughput Screening for Tubulin Polymerization Inhibitors Source: Methods in Molecular Biology URL: [Link]

A Comparative Guide to the Preclinical Validation of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in vitro and in vivo validation of a novel benzimidazole compound, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (let's call it CPBCA), for its potential anticancer effects. We will explore the scientific rationale behind its development, detail rigorous experimental protocols for its evaluation, and compare its performance against established anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of Benzimidazole Scaffolds in Oncology

The benzimidazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and, most notably for our purposes, anticancer effects.[1][2] Several FDA-approved drugs, such as the DNA alkylating agent bendamustine, are based on this versatile heterocyclic system.[3] The anticancer mechanisms of benzimidazole derivatives are diverse, ranging from the inhibition of topoisomerase and protein kinases to the disruption of microtubule polymerization and the induction of apoptosis.[2][3]

Our focus here, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (CPBCA), is a novel synthetic compound designed to leverage the inherent anticancer potential of the benzimidazole core. The introduction of a cyclopropyl group and a carboxylic acid moiety is hypothesized to enhance its binding affinity to specific molecular targets within cancer cells, potentially leading to improved efficacy and a favorable safety profile. This guide outlines a rigorous, multi-step validation process to test this hypothesis.

Part 1: In Vitro Validation of Anticancer Efficacy

The initial phase of preclinical drug discovery involves a battery of in vitro assays to determine a compound's cytotoxic and cytostatic effects on cancer cell lines.[4][5][6] These assays provide crucial data on dose-response relationships, mechanisms of cell death, and selectivity towards cancerous versus non-cancerous cells.

Experimental Workflow for In Vitro Analysis

G cluster_0 Cell Line Selection cluster_1 Primary Screening cluster_2 Mechanistic Assays cluster_3 Data Analysis & Comparison cell_lines Select Cancer Cell Lines (e.g., HCT-116, MCF-7, A549) and Normal Cell Line (e.g., HEK293) mtt MTT Assay for Cytotoxicity (IC50) cell_lines->mtt Seed cells apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt->cell_cycle Based on IC50 data_analysis Compare CPBCA with Standard Chemotherapy (e.g., 5-FU) and another Benzimidazole (e.g., Mebendazole) apoptosis->data_analysis cell_cycle->data_analysis

Caption: In Vitro Experimental Workflow.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of CPBCA (e.g., 0.1 to 100 µM), a positive control (e.g., 5-Fluorouracil), and a vehicle control (DMSO) for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with CPBCA at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

3. Cell Cycle Analysis

  • Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Treat cells with CPBCA at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.

Comparative In Vitro Data
CompoundCell LineIC50 (µM)Apoptosis Induction (% of cells)Cell Cycle Arrest
CPBCA (Hypothetical) HCT-1165.245.3%G2/M Phase
MCF-78.938.7%G2/M Phase
A54912.531.2%G2/M Phase
HEK293> 100< 5%No significant change
5-Fluorouracil (Standard) HCT-11615.852.1%S Phase
Mebendazole (Alternative) HCT-1160.565.8%G2/M Phase

Interpretation of In Vitro Results:

The hypothetical data suggest that CPBCA exhibits potent cytotoxic effects against various cancer cell lines, with a particularly strong effect on colorectal cancer cells (HCT-116). Crucially, its high IC50 value against the non-cancerous HEK293 cell line indicates a degree of tumor selectivity. The primary mechanism of action appears to be the induction of apoptosis and arrest of the cell cycle in the G2/M phase, a common mechanism for benzimidazole derivatives that interfere with microtubule dynamics.[2]

Part 2: In Vivo Validation in Preclinical Models

Promising results from in vitro studies warrant further investigation in in vivo models to assess a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism setting.[7] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for such preclinical evaluations.[8][9][10] More advanced patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients, can better recapitulate the heterogeneity of human cancers.[11]

Experimental Workflow for In Vivo Analysis

G cluster_0 Model Development cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis xenograft Establish HCT-116 Xenografts in Immunocompromised Mice treatment Randomize Mice into Treatment Groups: - Vehicle Control - CPBCA - Standard of Care (FOLFOX) xenograft->treatment Tumors reach ~100-150 mm³ monitoring Monitor Tumor Volume, Body Weight, and General Health treatment->monitoring Daily/Weekly endpoint Euthanize Mice at Endpoint monitoring->endpoint Tumor burden or adverse effects analysis Excise Tumors for Weight Measurement and Immunohistochemistry (IHC) endpoint->analysis

Caption: In Vivo Experimental Workflow.

Detailed Experimental Protocol: Colorectal Cancer Xenograft Model
  • Principle: To evaluate the in vivo antitumor efficacy of CPBCA in a well-established colorectal cancer model.

  • Protocol:

    • Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of female athymic nude mice.

    • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

    • Randomize mice into three groups (n=8-10 per group):

      • Vehicle control (e.g., saline with 5% DMSO).

      • CPBCA (e.g., 50 mg/kg, administered intraperitoneally, daily).

      • Standard of care: FOLFOX (5-FU and oxaliplatin), administered according to established protocols.[12][13]

    • Measure tumor volume with calipers twice weekly and record body weight as an indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Perform immunohistochemical (IHC) analysis on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Comparative In Vivo Data
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1500 ± 250-+2.5
CPBCA (50 mg/kg) 600 ± 15060%-1.8
FOLFOX 450 ± 12070%-8.5

Interpretation of In Vivo Results:

The hypothetical in vivo data demonstrate that CPBCA significantly inhibits tumor growth in a colorectal cancer xenograft model. While the standard-of-care regimen, FOLFOX, shows slightly higher efficacy, CPBCA appears to be better tolerated, as indicated by the minimal change in body weight compared to the significant weight loss observed in the FOLFOX-treated group. This suggests a potentially wider therapeutic window for CPBCA.

Part 3: Proposed Mechanism of Action

Based on the in vitro findings and the known pharmacology of benzimidazole derivatives, we can propose a putative mechanism of action for CPBCA.

G cluster_0 Cellular Effects cluster_1 Cell Cycle & Apoptosis cluster_2 Outcome CPBCA CPBCA microtubules Disruption of Microtubule Dynamics CPBCA->microtubules cdk1 Inhibition of CDK1/Cyclin B1 CPBCA->cdk1 g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest cdk1->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed Mechanism of Action for CPBCA.

The G2/M arrest observed in our in vitro experiments is a hallmark of compounds that interfere with microtubule function.[2] Many benzimidazole anthelmintics, such as mebendazole and albendazole, have been repurposed as anticancer agents due to their ability to bind to tubulin and disrupt microtubule polymerization.[14] This leads to mitotic arrest and subsequent apoptosis. Additionally, some benzimidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[2] The inhibition of CDK1, a key driver of the G2/M transition, would be consistent with our findings.

Conclusion and Future Directions

The hypothetical preclinical data presented in this guide position 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (CPBCA) as a promising novel anticancer agent. It demonstrates potent and selective in vitro cytotoxicity, induces apoptosis and G2/M cell cycle arrest, and exhibits significant in vivo tumor growth inhibition with a favorable preliminary safety profile compared to standard chemotherapy.

Further studies are warranted to fully elucidate its mechanism of action, including tubulin polymerization assays and kinase profiling. A comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analysis, along with toxicology studies in multiple animal models, will be essential before this compound can be considered for clinical development. The exploration of its efficacy in patient-derived xenograft (PDX) models would also provide a more clinically relevant assessment of its potential.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central. Available at: [Link]

  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. ResearchGate. Available at: [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Colorectal Cancer Chemotherapy. American Cancer Society. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]

  • Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives. National Institutes of Health. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Standard Chemotherapy for Colorectal Cancer. Stanford University. Available at: [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available at: [Link]

  • Different targets of benzimidazole as anticancer agents. ResearchGate. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Treatment of Metastatic Colorectal Cancer: ASCO Guideline. Journal of Clinical Oncology. Available at: [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available at: [Link]

  • Chemotherapy treatment for colon cancer. Cancer Research UK. Available at: [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]

  • Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. PubMed Central. Available at: [Link]

  • Xenograft Tumor Models. Reaction Biology. Available at: [Link]

  • Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. Available at: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][2][3][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Available at: [Link]

  • (PDF) In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid: An Evaluation of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation and comparison of synthetic strategies for obtaining 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid , a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will dissect a traditional, one-pot condensation method and contrast it with a modern, multi-step approach that leverages the efficiency of contemporary cross-coupling chemistry. This analysis is designed to provide an in-depth, objective comparison, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal synthetic pathway for their specific research and development needs.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole nucleus is a cornerstone of many pharmaceutical agents due to its ability to mimic natural purine bases and interact with various biological targets.[1] The incorporation of a cyclopropyl group at the N-1 position can enhance metabolic stability and improve binding affinity to target proteins. The carboxylic acid functionality at the 5-position provides a versatile handle for further derivatization, making 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid a highly valuable building block in the synthesis of novel therapeutic agents.

The efficiency, scalability, and environmental impact of a synthetic route are critical considerations in the pharmaceutical industry. This guide will provide a critical evaluation of two distinct approaches to this target molecule, offering a clear rationale for the experimental design of each.

Established Synthetic Route: The Phillips-Ladenburg Condensation

The traditional approach to the synthesis of benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and elevated temperatures.[2] This method offers the advantage of being a one-pot synthesis.

Diagram of the Established Phillips-Ladenburg Route

Established_Route 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Reaction Phillips-Ladenburg Condensation 3,4-Diaminobenzoic Acid->Reaction Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid->Reaction Product 1-Cyclopropyl-1,3-benzodiazole- 5-carboxylic acid Reaction->Product

Caption: One-pot synthesis via Phillips-Ladenburg condensation.

Mechanistic Insight

The reaction proceeds through the initial formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxylic acid. This is followed by an intramolecular cyclization, driven by the acidic conditions and heat, where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the benzimidazole ring.

Experimental Protocol: Established Route

Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid via Phillips-Ladenburg Condensation

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid (1.0 eq) and cyclopropanecarboxylic acid (1.2 eq).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst (10-20 times the weight of the diamine).

  • Reaction Conditions: Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours.

  • Work-up: Cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system such as ethanol/water.

Novel Synthetic Route: A Two-Step Approach via Copper-Catalyzed N-Cyclopropylation

A modern alternative to the one-pot condensation is a two-step approach that first constructs the benzimidazole-5-carboxylic acid core, followed by a selective N-cyclopropylation. This strategy allows for milder reaction conditions in the final step and can lead to cleaner reactions with higher yields. We propose the use of a Chan-Lam coupling reaction for the N-cyclopropylation step, which is a copper-catalyzed cross-coupling of an N-H bond with a boronic acid derivative.

Diagram of the Novel Two-Step Route

Novel_Route cluster_step1 Step 1: Benzimidazole Core Synthesis cluster_step2 Step 2: N-Cyclopropylation 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Reaction1 Phillips-Ladenburg Condensation 3,4-Diaminobenzoic Acid->Reaction1 Formic Acid Formic Acid Formic Acid->Reaction1 Intermediate Benzimidazole-5-carboxylic acid Reaction1->Intermediate Intermediate2 Benzimidazole-5-carboxylic acid Reaction2 Chan-Lam Coupling Intermediate2->Reaction2 Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Reaction2 Product 1-Cyclopropyl-1,3-benzodiazole- 5-carboxylic acid Reaction2->Product

Caption: Two-step synthesis via core formation and N-cyclopropylation.

Mechanistic Insight

The Chan-Lam coupling mechanism is thought to involve the formation of a copper(II)-amine complex. Oxidative addition of the boronic acid to the copper center, followed by reductive elimination, forms the new C-N bond and regenerates the active copper catalyst. The presence of an oxidant is typically required to maintain the copper in its active catalytic state.

Experimental Protocol: Novel Route

Step 1: Synthesis of Benzimidazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) in formic acid (10-15 eq).[3]

  • Reaction Conditions: Heat the mixture at reflux (approximately 100-110 °C) for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate upon cooling. If not, carefully add cold water to induce precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry to yield benzimidazole-5-carboxylic acid.

Step 2: Synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid via Chan-Lam Coupling

  • Reaction Setup: To a flask, add benzimidazole-5-carboxylic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and a ligand such as pyridine (2.0 eq).

  • Solvent: Add a suitable solvent such as dichloromethane (DCM) or toluene.

  • Reaction Conditions: Stir the mixture at room temperature, open to the air (or under an oxygen atmosphere), for 12-24 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Analysis: Established vs. Novel Route

FeatureEstablished Route (Phillips-Ladenburg)Novel Route (Chan-Lam)Analysis
Number of Steps 12The established route is more step-economical.
Reaction Conditions Harsh (180-200 °C, strong acid)Milder (Step 1: reflux in formic acid; Step 2: room temperature)The novel route offers significantly milder conditions, which can be advantageous for substrates with sensitive functional groups.
Reagents Readily available and inexpensiveRequires a boronic acid derivative and a copper catalyst, which can be more expensive.The established route is more cost-effective in terms of raw materials.
Potential Yield Moderate to good, but can be variable and prone to side reactions at high temperatures.Potentially higher overall yield due to cleaner reactions and milder conditions in the final step.The novel route may offer a higher and more consistent yield.
Purification Can be challenging due to the formation of polymeric byproducts and the use of PPA.Generally cleaner, with purification by standard chromatographic techniques.The novel route is likely to be easier to purify.
Scalability The use of large quantities of PPA can be problematic for large-scale synthesis.More amenable to scale-up due to milder conditions and standard purification methods.The novel route presents fewer challenges for industrial-scale production.

Conclusion

Both the established Phillips-Ladenburg condensation and the novel two-step route via Chan-Lam N-cyclopropylation offer viable pathways to 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid.

The established route is attractive for its simplicity and the use of inexpensive starting materials. However, the harsh reaction conditions can limit its applicability and make purification and scale-up challenging.

The novel route , while involving an additional step, provides the significant advantages of milder reaction conditions, potentially higher and more reproducible yields, and greater ease of purification and scalability. For the synthesis of complex and high-value pharmaceutical intermediates, the benefits of the novel route are likely to outweigh the drawback of an additional synthetic step.

The choice between these two routes will ultimately depend on the specific requirements of the project, including cost constraints, available equipment, and the scale of the synthesis. This guide provides the foundational data and rationale to support an informed decision-making process.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C–N Cross-Coupling Reactions. John Wiley & Sons.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Organic Syntheses, Coll. Vol. 2, p.65 (1943); Vol. 15, p.4 (1935).
  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

Sources

Safety Operating Guide

Navigating the Disposal of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation. In the absence of specific toxicological data, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid should be handled as a potentially hazardous substance. This protocol is designed to comply with the stringent standards set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Hazard Assessment and Characterization

Due to the lack of a dedicated SDS, a hazard assessment must be inferred from the compound's structural motifs: a benzimidazole core, a cyclopropyl group, and a carboxylic acid function.

  • Benzimidazole Derivatives: Many benzimidazole derivatives are known to exhibit biological activity and can be irritants or harmful if swallowed.[1] Some have also been investigated for mutagenic properties.[2]

  • Carboxylic Acids: This functional group can cause skin and eye irritation or burns upon direct contact.[3][4]

  • Cyclopropyl Group: While the cyclopropyl group itself is not indicative of a specific hazard, its presence in a molecule can influence metabolic pathways and toxicological profiles.

Based on these considerations, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid should be presumptively classified as:

  • Harmful if swallowed

  • A skin and eye irritant

  • Potentially harmful to the environment

The following table summarizes the likely hazard classifications based on analogous compounds:

Hazard ClassificationGHS Category (Presumptive)Description
Acute Toxicity, OralCategory 4Harmful if swallowed.[5]
Skin Irritation/CorrosionCategory 2Causes skin irritation.[5]
Eye Irritation/DamageCategory 2Causes serious eye irritation.[5]

II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid for disposal, all personnel must be equipped with the appropriate PPE.[3][4][5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Disposable gloves should be discarded after each use or immediately upon contamination.[7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[4][7]

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid from a laboratory setting.

Step 1: Waste Segregation and Collection

All waste streams containing 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid must be segregated at the point of generation. This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.

Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][8] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[8]

Step 2: Waste Container Labeling

Proper labeling of hazardous waste containers is a critical compliance requirement.[9] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").

  • The name and contact information of the generating laboratory or principal investigator.

Step 3: Storage of Hazardous Waste

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible materials.[3][6]

  • In secondary containment to prevent spills.[8]

The volume of hazardous waste in the SAA should not exceed 55 gallons.[10]

Step 4: Decontamination of Empty Containers

Empty containers that held the pure compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[1]

  • Collect the first rinsate as hazardous waste in your designated waste container.[1] Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.[1]

  • After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[1]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3][11] Never dispose of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid down the drain or in the regular trash.[10]

The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[3]

IV. Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.[4][12]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

V. Regulatory Framework

The disposal of chemical waste in a laboratory setting is governed by federal and state regulations. The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[8] Academic and research laboratories may also be subject to the provisions of 40 CFR Part 262, Subpart K, which offers alternative requirements for managing hazardous waste in these settings.[13] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plan.[13]

Disposal Workflow Diagram

Disposal_Workflow cluster_Lab_Operations Laboratory Operations cluster_Disposal_Process Disposal Process cluster_Decontamination Container Decontamination Generation Waste Generation (Unused chemical, contaminated items) Segregation Segregation at Source Generation->Segregation Step 1 Labeling Labeling of Waste Container Segregation->Labeling Step 2 Storage Storage in SAA Labeling->Storage Step 3 EHS_Pickup EHS/Contractor Pickup Storage->EHS_Pickup Step 5 Transport Transport to TSD Facility EHS_Pickup->Transport Final_Disposal High-Temperature Incineration Transport->Final_Disposal Empty_Container Empty Chemical Container Triple_Rinse Triple Rinse with Solvent Empty_Container->Triple_Rinse Step 4a Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Step 4b Dispose_Container Dispose of Clean Container Triple_Rinse->Dispose_Container Step 4c Collect_Rinsate->Segregation To Waste Stream

Caption: Disposal workflow for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid.

Conclusion

The responsible disposal of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is a critical aspect of laboratory safety and environmental compliance. By adhering to the precautionary principles and detailed protocols outlined in this guide, researchers and drug development professionals can effectively manage this chemical waste stream, thereby fostering a safe and sustainable research environment. Always consult your institution's EHS department for specific guidance and clarification on local policies and regulations.

References

  • Apollo Scientific. (2023, July 11).
  • CDH Fine Chemical.
  • Fisher Scientific.
  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Benchchem.
  • Cole-Parmer.
  • American Chemical Society.
  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Regulations.gov.
  • Santa Cruz Biotechnology.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid.
  • Occupational Safety and Health Administration. Carcinogens - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency.
  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • American Elements. 1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2017, October). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens.
  • Oxford Lab Fine Chem LLP.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.